Dexamisole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Tetramisole - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@@H](CN21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168050 | |
| Record name | Dexamisole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16595-76-9 | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1), (6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamisole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamisole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMISOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VUY5WNF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dexamisole hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamisole, the (R)-enantiomer of the racemic compound tetramisole, is a synthetic imidazothiazole derivative.[1][2][3] Unlike its levorotatory counterpart, levamisole, which is known for its anthelmintic and immunomodulatory properties, dexamisole has been primarily investigated for its effects on the central nervous system, where it exhibits properties characteristic of an antidepressant.[4] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for dexamisole hydrochloride.
Chemical Structure and Properties
Dexamisole is structurally defined as (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][4][5]thiazole.[4] The hydrochloride salt is the common form used in research and pharmaceutical preparations.
Physicochemical Properties of Dexamisole and its Hydrochloride Salt
| Identifier | Value | Reference |
| IUPAC Name | (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][4][5]thiazole hydrochloride | [4] |
| Synonyms | (+)-Tetramisole hydrochloride, Dextramisole hydrochloride | [4] |
| CAS Number | 16595-80-5 (for Levamisole HCl, often used interchangeably for enantiomers) | |
| Molecular Formula | C₁₁H₁₂N₂S · HCl | [4] |
| Molecular Weight | 240.75 g/mol | [4] |
| Appearance | White to pale cream crystalline powder (inferred from Tetramisole HCl) |
| Property | Value | Notes |
| Melting Point | ~266-267 °C | Data for Tetramisole hydrochloride. The melting point of enantiomers is typically identical to the racemate. |
| Solubility | Freely soluble in water and methanol. Soluble in ethanol. | Data for Levamisole hydrochloride. Enantiomers generally share similar solubility profiles. |
| pKa | Not available | |
| LogP (Dexamisole base) | 1.8 | Computed value. |
Pharmacology
Mechanism of Action
The primary pharmacological activity of dexamisole is the inhibition of norepinephrine reuptake, which points to a central noradrenergic mechanism for its antidepressant effects. By blocking the norepinephrine transporter (NET), dexamisole increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This action is consistent with the mechanism of several tricyclic antidepressants.
Pharmacological Profile
Studies have shown that dexamisole exhibits a pharmacological profile similar in some aspects to tricyclic antidepressants. It has been observed to antagonize reserpine-induced hypothermia and reduce immobility time in the despair test in rats, both common indicators of antidepressant activity. Its effects are blocked by phenoxybenzamine, an alpha-adrenergic antagonist, further supporting its action on the noradrenergic system.
Synthesis and Chiral Separation
Dexamisole can be obtained through the resolution of racemic tetramisole. A common method involves the use of a chiral resolving agent, such as dibenzoyl-D-tartaric acid, to selectively precipitate one of the enantiomers.
Experimental Protocol: Chiral Resolution of Tetramisole
This protocol describes a general procedure for the separation of tetramisole enantiomers.
-
Salt Formation: Dissolve racemic tetramisole in a suitable solvent, such as methanol. In a separate container, dissolve an equimolar amount of dibenzoyl-D-tartaric acid in the same solvent.
-
Precipitation: Mix the two solutions. The diastereomeric salt of one of the enantiomers will have lower solubility and will precipitate out of the solution. For the separation of levamisole (the (S)-enantiomer), dibenzoyl-D-tartaric acid is effective.
-
Isolation: The precipitated diastereomeric salt is collected by filtration.
-
Liberation of the Free Base: The isolated salt is then treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free base of the enantiomerically enriched tetramisole.
-
Extraction: The free base is extracted into an organic solvent.
-
Hydrochloride Salt Formation: The desired enantiomer (dexamisole) can be converted to its hydrochloride salt by treating the solution of the free base with hydrochloric acid.
-
Crystallization: The this compound is then isolated by crystallization.
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify dexamisole and levamisole from a racemic mixture.
Methodology:
-
Chromatographic System: An Agilent 1100 HPLC system or equivalent.
-
Column: Lux® i-Amylose-3 chiral stationary phase.
-
Mobile Phase: Hexane:Isopropanol (80:20) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength.
Procedure:
-
Prepare a standard solution of racemic tetramisole hydrochloride in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the two enantiomers. The retention times will be different for dexamisole and levamisole, allowing for their separation and quantification.
In Vitro Norepinephrine Reuptake Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of dexamisole on the norepinephrine transporter.
Methodology:
-
Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]Nisoxetine or [³H]Norepinephrine.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Test Compound: this compound dissolved in assay buffer over a range of concentrations.
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell Preparation: Culture hNET-HEK293 cells to confluency in appropriate culture plates.
-
Assay Setup: On the day of the experiment, wash the cells with KRH buffer.
-
Incubation: Add the radioligand and varying concentrations of this compound to the cells. Incubate at room temperature for a specified time (e.g., 60 minutes). Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as desipramine.
-
Termination: Terminate the assay by rapidly washing the cells with ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of dexamisole. Calculate the IC₅₀ value, which is the concentration of dexamisole that inhibits 50% of the specific binding of the radioligand.
In Vitro Monoamine Oxidase (MAO) Activity Assay (Fluorometric)
Objective: To assess the inhibitory effect of dexamisole on MAO-A and MAO-B activity.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A suitable substrate for MAO that generates hydrogen peroxide upon oxidation (e.g., tyramine).
-
Detection Reagent: A fluorometric probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (e.g., Amplex Red).
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
Reaction Setup: In a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B), HRP, and the fluorometric probe to the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) and a no-inhibitor control.
-
Initiation of Reaction: Add the MAO substrate to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration of dexamisole. Plot the percentage of inhibition of MAO activity versus the concentration of dexamisole to determine the IC₅₀ value.
Signaling Pathways and Logical Relationships
Norepinephrine Signaling Pathway and Dexamisole's Point of Intervention
The antidepressant effect of dexamisole is primarily attributed to its interaction with the noradrenergic signaling pathway. The following diagram illustrates this pathway and the role of dexamisole.
Caption: Dexamisole inhibits the norepinephrine transporter (NET).
Experimental Workflow for Chiral Separation and Analysis
The following diagram outlines the workflow for the chiral separation and analysis of dexamisole.
Caption: Workflow for the chiral separation of tetramisole enantiomers.
Conclusion
This compound is a compound of significant interest for its potential antidepressant properties, which are mediated through the inhibition of norepinephrine reuptake. This guide provides a foundational understanding of its chemical and pharmacological characteristics, along with detailed experimental protocols for its study. Further research into its specific binding affinities and in vivo efficacy will be crucial for its potential development as a therapeutic agent.
References
- 1. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dexamisole | C11H12N2S | CID 66374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antidepressant-like Profile of Dexamisole Hydrochloride: A Technical Guide to its Noradrenergic Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Dexamisole hydrochloride, a compound recognized for its pharmacological profile akin to tricyclic antidepressants. This document, intended for researchers, scientists, and drug development professionals, synthesizes the current understanding of Dexamisole's interaction with the central noradrenergic system, supported by available data, detailed experimental protocols, and visual representations of its proposed signaling pathways.
Core Mechanism: Enhancement of Noradrenergic Neurotransmission
This compound, the dextrorotatory enantiomer of tetramisole, exerts its primary pharmacological effects by modulating noradrenergic signaling in the central nervous system. The core of its mechanism lies in the inhibition of norepinephrine reuptake, leading to an increased concentration of this neurotransmitter in the synaptic cleft and subsequent enhancement of adrenergic neurotransmission. This action is consistent with the observed antidepressant-like effects in preclinical models.
Noradrenergic Signaling Pathway
The proposed signaling cascade initiated by this compound is depicted below. By blocking the norepinephrine transporter (NET), Dexamisole prevents the reuptake of norepinephrine from the synapse into the presynaptic neuron. This leads to a prolonged presence of norepinephrine in the synaptic cleft, thereby increasing the activation of postsynaptic α- and β-adrenergic receptors.
Caption: Proposed mechanism of Dexamisole's antidepressant-like action.
Quantitative Data
| Parameter | Value | Assay | Source |
| Effective Concentration for NE Uptake Inhibition | 2.5 µM - 40 µM | Inhibition of ³H-norepinephrine uptake in dog saphenous vein | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound.
In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol outlines the methodology to assess the inhibitory effect of this compound on the uptake of radiolabeled norepinephrine in isolated tissue preparations.[1]
Objective: To determine the potency of this compound in inhibiting norepinephrine reuptake.
Materials:
-
Isolated dog saphenous vein strips
-
Krebs-Ringer bicarbonate solution (gassed with 95% O₂ and 5% CO₂)
-
³H-norepinephrine
-
This compound
-
Scintillation counter
-
Superfusion apparatus
Procedure:
-
Prepare strips of dog saphenous vein and mount them in a superfusion apparatus.
-
Perfuse the tissue with Krebs-Ringer bicarbonate solution at a constant flow rate.
-
Incubate the tissue with ³H-norepinephrine to allow for uptake into the adrenergic nerve terminals.
-
After a washout period to remove excess radiolabel, collect superfusate fractions to establish a baseline of spontaneous ³H-norepinephrine efflux.
-
Introduce this compound at various concentrations (e.g., 2.5 µM to 40 µM) into the perfusion medium.
-
Stimulate the nerves electrically to induce the release of ³H-norepinephrine.
-
Collect superfusate fractions during and after stimulation.
-
Quantify the amount of ³H-norepinephrine and its metabolites in the collected fractions using a scintillation counter.
-
Calculate the percentage inhibition of ³H-norepinephrine uptake by comparing the total tritium overflow in the presence and absence of this compound.
Caption: Experimental workflow for the in vitro norepinephrine reuptake assay.
In Vivo Forced Swim Test (Rat)
This protocol is a standard behavioral assay used to screen for antidepressant-like activity. Dexamisole has been shown to reduce immobility time in this test, an effect consistent with antidepressant drugs.
Objective: To assess the antidepressant-like effect of this compound in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Cylindrical water tank (40 cm high, 20 cm in diameter)
-
Water (25 ± 1 °C)
-
This compound
-
Vehicle control (e.g., saline)
-
Video recording and analysis software
Procedure:
-
Pre-test session (Day 1): Individually place each rat in the water tank for 15 minutes. This session serves to induce a state of behavioral despair.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Test session (Day 2): 24 hours after the pre-test session, administer this compound or vehicle control intraperitoneally.
-
60 minutes after injection, place the rats back into the water tank for a 5-minute test session.
-
Record the entire 5-minute session for each animal.
-
Score the duration of immobility, defined as the time the rat spends floating motionless or making only small movements necessary to keep its head above water.
-
A significant decrease in immobility time in the Dexamisole-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Caption: Workflow for the in vivo forced swim test in rats.
In Vivo Hind Limb Flexor Reflex in Spinal Rats
This experiment helps to assess the central noradrenergic activity of a compound. Dexamisole has been shown to stimulate this reflex, an effect that is blocked by an alpha-adrenergic antagonist.
Objective: To evaluate the central noradrenergic activity of this compound.
Materials:
-
Spinal rats (spinal cord transected at the thoracic level)
-
This compound
-
Phenoxybenzamine (alpha-adrenergic antagonist)
-
Apparatus for recording hind limb flexion
Procedure:
-
Prepare spinal rats by transecting the spinal cord at the thoracic level under anesthesia. Allow for recovery.
-
Administer this compound intravenously.
-
Record the frequency and amplitude of the hind limb flexor reflex.
-
To confirm the noradrenergic mechanism, pre-treat a separate group of spinal rats with phenoxybenzamine before administering this compound.
-
Observe for the blockade of the Dexamisole-induced stimulation of the hind limb flexor reflex in the phenoxybenzamine pre-treated group.
Conclusion
The available evidence strongly indicates that this compound's mechanism of action is centered on the enhancement of noradrenergic neurotransmission through the inhibition of norepinephrine reuptake. This is supported by both in vitro and in vivo studies demonstrating its interaction with the noradrenergic system and its antidepressant-like behavioral effects. Further research to quantify its binding affinity and inhibitory potency for the norepinephrine transporter will provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and similar compounds targeting the central noradrenergic system for the potential treatment of depressive disorders.
References
Dexamisole vs. Levamisole: A Stereochemical and Activity Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramisole, a synthetic imidazothiazole derivative, exists as a racemic mixture of two stereoisomers: the levorotatory (S)-enantiomer, levamisole, and the dextrorotatory (R)-enantiomer, dexamisole. While chemically similar, these enantiomers exhibit markedly different pharmacological profiles. Levamisole is a potent anthelmintic and a well-documented immunomodulator. In contrast, dexamisole possesses negligible anthelmintic properties but displays notable antidepressant-like activity, attributed to its influence on central noradrenergic pathways. This technical guide provides a comprehensive analysis of the stereochemistry, mechanisms of action, and key experimental findings related to dexamisole and levamisole, offering valuable insights for researchers in pharmacology and drug development.
Stereochemistry: The Foundation of Divergent Activity
The core structure of tetramisole features a single chiral center at the C6 position of the phenylimidazothiazole ring system. This chirality gives rise to two enantiomers, levamisole and dexamisole, which are non-superimposable mirror images of each other. The spatial arrangement of the phenyl group is the key differentiating feature that dictates their interaction with biological targets.
-
Levamisole: (S)-(-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole[1][2]
-
Dexamisole: (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole[2][3]
The resolution of racemic tetramisole into its constituent enantiomers is a critical step in harnessing their distinct therapeutic properties. Various methods for this chiral separation have been developed, including diastereomeric salt resolution.[4][5][6]
Levamisole: Anthelmintic and Immunomodulatory Powerhouse
Levamisole is the pharmacologically active enantiomer responsible for the anthelmintic efficacy of tetramisole.[1][7] It also exhibits significant immunomodulatory effects, which have been explored for various therapeutic applications.[8][9][10][11]
Anthelmintic Activity
Mechanism of Action: Levamisole acts as a specific agonist of the nicotinic acetylcholine receptors (nAChRs) in the muscle cells of nematodes.[9][12] This binding leads to the opening of ion channels, causing an influx of cations and subsequent depolarization of the muscle cell membrane. The persistent depolarization results in spastic paralysis of the worms, which are then expelled from the host's gastrointestinal tract.
Quantitative Analysis of Anthelmintic Activity: The potency of levamisole as an anthelmintic is often quantified by its half-maximal effective concentration (EC50) in nematode paralysis or motility assays.
| Parameter | Value | Assay | Organism |
| EC50 (Anthelmintic) | 1.91 µM | Motility Assay | Caenorhabditis elegans |
| EC50 (α3β4 nAChR) | 100 µM | Positive Allosteric Modulator | Human |
| EC50 (α3β2 nAChR) | 300 µM | Positive Allosteric Modulator | Human |
Table 1: Quantitative data on the anthelmintic and nAChR modulatory activity of Levamisole. Note that the EC50 for anthelmintic activity in nematodes is significantly lower than its modulatory effect on human nAChRs.
Immunomodulatory Activity
The immunomodulatory effects of levamisole are complex and appear to involve multiple mechanisms, including the restoration of depressed immune function rather than non-specific stimulation.[13]
Mechanisms of Action:
-
T-Cell and Macrophage Stimulation: Levamisole enhances T-cell responses by stimulating their activation and proliferation. It also potentiates monocyte and macrophage functions, including phagocytosis and chemotaxis.[8][10][13]
-
Thymopoietin Mimicry: It has been proposed that levamisole may mimic the action of the thymic hormone thymopoietin, which plays a crucial role in the regulation of the immune system.[8] However, some studies suggest that their mechanisms of action in certain inflammatory conditions may differ.[14]
-
Signaling Pathway Modulation: Recent studies have elucidated the involvement of specific signaling pathways in levamisole's immunomodulatory effects:
-
Toll-Like Receptor (TLR) Signaling: Levamisole can induce the maturation of dendritic cells and enhance T-cell activation towards a Th1 response, a process that can be inhibited by TLR2-neutralizing antibodies.[3][15]
-
JAK/STAT and TLR Signaling: In the context of aplastic anemia, levamisole has been shown to suppress T-cell activation by inhibiting the JAK/STAT and TLR signaling pathways.[2][7]
-
p53-Dependent DNA Damage Response: Levamisole can suppress the activation and proliferation of human T-cells by inducing a p53-dependent DNA damage response.[6][16]
-
Quantitative Analysis of Immunomodulatory Activity:
| Parameter | Concentration | Effect | Assay |
| T-Cell Proliferation | 25 ng/ml - 25 µg/ml | Augmentation of antigen-stimulated lymphocyte proliferation | Lymphocyte Proliferation Assay |
| Dendritic Cell Maturation | 1 µM | Increased expression of CD80, CD86, CD83, and HLA-DR | Flow Cytometry |
| Cytokine Production (DC) | 1 µM | Increased IL-12 p40 and IL-10 production | ELISA |
| T-Cell Proliferation Inhibition | 1 mM | Significant reduction in anti-CD3/CD28 stimulated T-cell proliferation | CFSE Assay |
Table 2: Quantitative data on the immunomodulatory effects of Levamisole.
Dexamisole: Antidepressant Potential and Noradrenergic Activity
In stark contrast to its enantiomer, dexamisole exhibits little to no anthelmintic activity.[17] Instead, its pharmacological profile is characterized by antidepressant-like effects and a distinct interaction with the central noradrenergic system.[3][4][14]
Antidepressant-like Activity
Mechanism of Action: The antidepressant effects of dexamisole are linked to its ability to modulate noradrenergic neurotransmission. It has been shown to inhibit the neuronal uptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This action is similar to that of some tricyclic antidepressants.
Experimental Evidence: Studies using the forced swim test (FST) in rats, a common behavioral assay for screening antidepressant drugs, have demonstrated the antidepressant-like properties of dexamisole. In this test, a reduction in the duration of immobility is indicative of an antidepressant effect.
| Parameter | Observation | Assay | Organism |
| Immobility Duration | Reduced | Forced Swim Test | Rats |
| Norepinephrine Uptake | Inhibited | In vitro tissue uptake studies | Dog Saphenous Veins |
| Norepinephrine Overflow (Nerve Stimulation) | Augmented | In vitro superfusion studies | Dog Saphenous Veins |
| Monoamine Oxidase Activity | Weakly Inhibited | In vitro enzyme assay | Dog Saphenous Veins |
Table 3: Summary of the observed antidepressant-like and noradrenergic effects of Dexamisole.
Experimental Protocols
Nematode Motility (Paralysis) Assay for Anthelmintic Activity
This protocol is adapted from methods used for Caenorhabditis elegans.
Objective: To determine the EC50 of levamisole for inducing paralysis in nematodes.
Materials:
-
Synchronized population of L4 stage C. elegans.
-
NGM (Nematode Growth Medium) agar plates.
-
E. coli OP50 culture.
-
Levamisole stock solution.
-
M9 buffer.
-
Multi-well plates.
-
Microscope.
Procedure:
-
Prepare NGM plates seeded with E. coli OP50.
-
Culture synchronized L4 stage nematodes on the plates.
-
Prepare serial dilutions of levamisole in M9 buffer in a multi-well plate.
-
Wash the nematodes from the NGM plates with M9 buffer and add a defined number of worms to each well of the multi-well plate.
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
At specified time points (e.g., every 30 minutes for 4 hours), observe the worms under a microscope and count the number of paralyzed (immotile) and motile worms in each well.[5]
-
Calculate the percentage of paralyzed worms for each levamisole concentration.
-
Plot the percentage of paralysis against the log of the levamisole concentration and determine the EC50 value using a suitable sigmoidal dose-response curve fitting model.
References
- 1. Differential effects of the isomers of tetramisole on adrenergic neurotransmission in cutaneous veins of dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychopharmacological profile of dexamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways [frontiersin.org]
- 8. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Thymopoietin and levamisole in chronic granulomatous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Tetramisole Enantiomers: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Chiral Anthelmintic
The story of tetramisole begins in 1966 at Janssen Pharmaceutica, a company founded by the prolific scientist Dr. Paul Janssen.[1][2][3] Initially synthesized as a racemic mixture—containing equal parts of two non-superimposable mirror-image molecules, or enantiomers—tetramisole (racemic 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) was identified as a potent and broad-spectrum anthelmintic agent.[4] However, it was soon discovered that the biological activity was not equally distributed between its two enantiomers.
Scientists at American Cyanamid successfully separated, or "resolved," the optical isomers of tetramisole.[5] This pivotal work revealed that the levorotatory isomer, named levamisole , was responsible for the vast majority of the anthelmintic activity.[4][5] Conversely, the dextrorotatory isomer, dexamisole , was found to be significantly less potent as an antiparasitic and contributed disproportionately to the mixture's side effects.[4] This classic example of stereoselectivity—where the three-dimensional structure of a molecule dictates its biological function—led to the commercial development of levamisole as a standalone drug, offering a wider margin of safety and requiring lower dosages than the original racemic tetramisole.[5]
Pharmacodynamics: The Tale of Two Enantiomers
The distinct biological activities of levamisole and dexamisole stem from their differential interactions with biological targets.
-
Levamisole (S-enantiomer): The primary anthelmintic action of levamisole is achieved through its function as a potent agonist of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[6][7] This agonistic activity leads to sustained muscle contraction and subsequent spastic paralysis, causing the worms to be expelled from the host.[6] Beyond its antiparasitic effects, levamisole was found to possess significant immunomodulatory properties. It can restore depressed immune function by stimulating antibody formation and enhancing T-cell activation and proliferation.[6] This led to its use in human medicine as an adjuvant therapy for colon cancer and in the treatment of autoimmune disorders like rheumatoid arthritis.[6][8]
-
Dexamisole (R-enantiomer): Dexamisole is several-fold less potent as an antiparasitic agent.[4] While it shares some of the broader pharmacological properties of the tetramisole structure, its contribution to the desired anthelmintic effect is minimal. Studies have shown that both enantiomers can interfere with adrenergic neurotransmission, but through different mechanisms; for example, dexamisole inhibits the neuronal uptake of norepinephrine more strongly than levamisole.[9]
Quantitative Physicochemical and Pharmacokinetic Properties
The separation of enantiomers is critical due to their differing pharmacokinetic profiles, which can affect both efficacy and toxicity.
| Property | Levamisole (S-enantiomer) | Dexamisole (R-enantiomer) | Reference |
| Molecular Formula | C₁₁H₁₂N₂S | C₁₁H₁₂N₂S | [6] |
| Molecular Weight | 204.29 g/mol | 204.29 g/mol | [8] |
| Melting Point (HCl Salt) | 227-229 °C | Not Commercially Available | [6] |
| Water Solubility (HCl Salt) | Freely Soluble (210 g/L at 20°C) | Not Commercially Available | [6][7] |
| Apparent Elimination Half-Life (Human) | 2.87–4.77 hours | 7.02–10.0 hours | [10][11] |
| Limit of Quantification (LC-MS/MS in plasma) | 0.1 ng/mL | 0.1 ng/mL | [12][13] |
Signaling Pathways
Anthelmintic Mechanism of Levamisole
The primary mechanism for parasite expulsion is direct, potent stimulation of nematode-specific nicotinic acetylcholine receptors, leading to paralysis.
Caption: Anthelmintic signaling pathway of Levamisole.
Immunomodulatory Mechanism of Levamisole
Levamisole's effect on the host immune system is more complex, involving the activation of dendritic cells (DCs), which in turn directs the T-cell response.
Caption: Immunomodulatory signaling pathway of Levamisole.
Key Experimental Protocols
Chemical Synthesis of Racemic Tetramisole
The synthesis of racemic tetramisole can be achieved through various routes. One common method involves the reaction of styrene with chlorine and ethanolamine, followed by cyclization.
Materials:
-
Styrene
-
Acetonitrile
-
Chlorine gas
-
Ethanolamine
-
Potassium hydroxide
-
Ethanol
-
Methylene chloride
-
Thionyl chloride
Procedure: [14]
-
Styrene Chlorohydrin Formation: A mixture of styrene (83 g) and acetonitrile (262 g) is cooled to 0°C. Chlorine gas (57 g) is bubbled through the mixture over one hour, maintaining the temperature between 0-5°C.
-
Imidazoline Ring Formation: Ethanolamine (54 g) is added to the reaction mixture over 40 minutes, keeping the temperature at 0-5°C. The cooling bath is removed, and the mixture is heated to 50°C for one hour.
-
Work-up: Acetonitrile is removed by distillation. The resulting intermediate, a substituted imidazoline, is then hydrolyzed.
-
Hydrolysis: The intermediate (30 g) is refluxed with potassium hydroxide (60 g) in 150 ml ethanol and 40 ml water for 24 hours.
-
Extraction: The ethanol is removed, and the residue is taken up in water. The aqueous solution is extracted three times with methylene chloride. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the diamine intermediate.
-
Final Cyclization: The diamine is then reacted with a cyclizing agent like thionyl chloride to form the final tetramisole ring structure.
Resolution of Tetramisole Enantiomers via Diastereomeric Salt Crystallization
This protocol utilizes a chiral resolving agent, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), to form diastereomeric salts with different solubilities, allowing for their separation.
Caption: Workflow for the chiral resolution of tetramisole.
-
Dissolution: Racemic tetramisole is dissolved in a suitable solvent system, such as a mixture of water and dichloromethane.
-
Addition of Resolving Agent: An equimolar amount of a chiral resolving agent, like O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), is added to the solution. This forms a pair of diastereomeric salts.
-
Crystallization: The solution is heated (e.g., to 40°C) to ensure complete dissolution and then slowly cooled (e.g., to 5°C) to induce crystallization. One diastereomeric salt (e.g., the salt of (S)-levamisole and (R,R)-DBTA) will be less soluble and precipitate out of the solution. The application of ultrasound can be used to influence kinetic vs. thermodynamic control of crystallization.
-
Isolation: The precipitated salt is isolated by filtration.
-
Liberation of Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the resolving acid and liberate the enantiomerically pure free base (levamisole), which can then be extracted with an organic solvent. The resolving agent remains in the aqueous layer and can be recovered.
-
Isolation of the Other Enantiomer: The other enantiomer (dexamisole) can be recovered from the filtrate from step 4 by a similar process of basification and extraction.
Enantioselective Quantification by LC-MS/MS
This method allows for the separation and precise quantification of levamisole and dexamisole in biological matrices like serum or plasma.
Instrumentation & Parameters: [10][12]
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Lux i-cellulose-5 or Astec Cyclobond I 2000 DMP.
-
Mobile Phase (Isocratic): A mixture of an aqueous buffer and an organic solvent. For example, a 1:1 mixture of 10 mM ammonium acetate in water (Phase A) and acetonitrile (Phase B).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50°C.
-
Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for each enantiomer and an internal standard.
Sample Preparation (Serum): [10]
-
Spiking: 200 μL of serum is spiked with an internal standard solution (e.g., deuterated tetramisole).
-
Protein Precipitation: Acetonitrile is added to precipitate proteins. The sample is mixed and centrifuged.
-
Solid-Phase Extraction (SPE): The supernatant is diluted with a buffer (e.g., phosphate buffer, pH 6) and applied to a pre-conditioned cation-exchange SPE cartridge.
-
Washing: The cartridge is washed with water and a water/methanol mixture.
-
Elution: The analytes are eluted using a mixture like dichloromethane/isopropanol/ammonia solution (80/20/4, v/v/v).
-
Reconstitution: The eluate is evaporated to dryness under nitrogen and the residue is reconstituted in a small volume of mobile phase for injection into the LC-MS/MS system.
Conclusion
The history of tetramisole is a quintessential example of the importance of stereochemistry in drug development. The initial discovery of the racemate as a potent anthelmintic was a significant breakthrough. However, the subsequent resolution of its enantiomers, levamisole and dexamisole, and the characterization of their distinct pharmacological and pharmacokinetic profiles, marked a crucial advancement. This led to the development of a safer, more effective drug in levamisole and provided researchers with distinct chemical tools to probe biological systems. The methodologies developed for its synthesis, resolution, and analysis continue to be relevant in the fields of pharmaceutical chemistry and toxicology.
References
- 1. Our heritage [innovativemedicine.jnj.com]
- 2. Janssen_Pharmaceutica [bionity.com]
- 3. Janssen Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Levamisole as an Experimental Immunomodulating Agent | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Levamisole hydrochloride | 16595-80-5 [chemicalbook.com]
- 8. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 11. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of ultrasound-assisted crystallization in the diastereomeric salt resolution of tetramisole enantiomers in ternary system with O,O'-dibenzoyl-(2R,3R)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
pharmacological profile of Dexamisole hydrochloride
An In-depth Technical Guide to the Pharmacological Profile of Dexamisole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral molecule, specifically the (R)-enantiomer of the racemic compound tetramisole.[1][2] While its corresponding (S)-enantiomer, Levamisole, is known for its anthelmintic and immunomodulatory properties, Dexamisole has a distinct pharmacological profile.[3][4] Early preclinical studies have identified it as possessing antidepressant-like effects, primarily attributed to its activity within the central noradrenergic system.[1][3][5][6]
This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental protocols used for its characterization. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Pharmacological Profile
Pharmacodynamics
The primary mechanism of action for Dexamisole's antidepressant-like effects appears to be its interaction with the noradrenergic system.
Mechanism of Action: Central Noradrenergic Activity
Preclinical studies indicate that Dexamisole exhibits a pharmacological profile similar in some aspects to tricyclic antidepressants.[5] The core of its activity is believed to be the inhibition of norepinephrine reuptake at the synaptic cleft. An in vitro study using a dog cutaneous vein model demonstrated that Dexamisole was more potent than its enantiomer, Levamisole, at inhibiting the tissue uptake of norepinephrine.[7] This action would lead to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic signaling. This is a well-established mechanism for many antidepressant drugs.
Antidepressant-Like Effects in Preclinical Models
The antidepressant potential of Dexamisole has been demonstrated in established rodent behavioral tests:
-
Forced Swim Test (Despair Test): In rats, Dexamisole administration was shown to reduce the duration of immobility, an effect consistent with antidepressant activity.[5]
-
Spinal Flexor Reflex Test: Dexamisole produced a stimulation of the hind limb flexor reflex in spinal rats. This effect was blocked by the α-adrenergic antagonist phenoxybenzamine, further supporting a noradrenergic mechanism of action.[5]
Pharmacokinetics
The pharmacokinetic properties of Dexamisole have been investigated in humans following the administration of the racemic mixture, tetramisole. These studies reveal significant stereoselective differences in metabolism and elimination between Dexamisole and Levamisole.
A self-administration study in human subjects who took 10 mg of racemic tetramisole hydrochloride showed that Dexamisole has a significantly longer apparent elimination half-life compared to Levamisole.[8][9][10][] Furthermore, the peak serum concentration (Cmax) of Dexamisole was observed to be higher than that of Levamisole.[8] This suggests that Dexamisole is cleared from the body more slowly than its enantiomer.
Table 1: Comparative Pharmacokinetic Parameters of Dexamisole and Levamisole in Humans
| Parameter | Dexamisole (R-enantiomer) | Levamisole (S-enantiomer) | Reference(s) |
|---|---|---|---|
| Apparent Elimination Half-life (t1/2) | 7.02 – 10.0 hours | 2.87 – 4.77 hours | [8][9][10][] |
| Peak Serum Concentration (Cmax) | Higher than Levamisole (mean 28.2 ng/mL) | Lower than Dexamisole (mean 18.3 ng/mL) | [8] |
| Time to Peak Concentration (tmax) | Did not differ significantly from Levamisole | Did not differ significantly from Dexamisole |[8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of Dexamisole.
Protocol: Norepinephrine Reuptake Inhibition Assay
This protocol describes a representative method for quantifying the inhibitory effect of a compound on the norepinephrine transporter (NET) using a cell-based assay with radiolabeled norepinephrine.[7]
Objective: To determine the IC50 value of Dexamisole for the human norepinephrine transporter (hNET).
Materials:
-
SK-N-BE(2)C cells (or other cells endogenously expressing hNET, like HEK293 cells transfected with hNET).
-
Cell culture medium and supplements.
-
24-well or 96-well cell culture plates.
-
Krebs-Ringer-HEPES (KRH) assay buffer.
-
[3H]Norepinephrine ([3H]NE) radiotracer.
-
This compound.
-
Desipramine (as a positive control/reference inhibitor).
-
Scintillation fluid and liquid scintillation counter.
Methodology:
-
Cell Culture and Plating:
-
Culture SK-N-BE(2)C cells under standard conditions (e.g., 37°C, 5% CO2).
-
Plate the cells into 24-well or 96-well plates at a predetermined density (e.g., 200,000 cells/well for a 24-well plate) and allow them to adhere and grow for 24-48 hours.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the Dexamisole stock solution in KRH assay buffer to create a range of test concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a working solution of [3H]NE in KRH buffer at a concentration near its KM for the transporter.
-
Prepare solutions for determining total binding (TB; buffer only) and non-specific binding (NSB; a high concentration of a known NET inhibitor like 5 µM desipramine).
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells gently with KRH buffer.
-
Add the Dexamisole dilutions, TB buffer, or NSB buffer to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the uptake reaction by adding the [3H]NE working solution to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
-
Termination and Lysis:
-
Terminate the assay by rapidly aspirating the buffer from the wells.
-
Wash the cells multiple times (e.g., 2-3 times) with ice-cold KRH buffer to remove unbound radiotracer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100) to each well and shaking.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation fluid and count the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percent inhibition for each Dexamisole concentration relative to the control wells (TB and NSB).
-
Plot the percent inhibition against the logarithm of the Dexamisole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Rat Forced Swim Test (Porsolt Test)
This protocol outlines the procedure for the forced swim test, a widely used behavioral assay to screen for antidepressant-like activity in rodents.[1][12][13][14]
Objective: To assess the effect of Dexamisole on depression-like behavior, measured by the duration of immobility.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
A transparent cylindrical container (approx. 40-50 cm high, 20 cm diameter).
-
Water bath or heater to maintain water temperature.
-
Video camera and recording software.
-
Stopwatch.
-
This compound and vehicle (e.g., saline).
Methodology:
-
Animal Acclimation and Handling:
-
House the rats under standard laboratory conditions with a 12-hour light/dark cycle.
-
Handle the rats daily for several days prior to the experiment to reduce stress.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the test session (e.g., 30-60 minutes).
-
-
Day 1: Pre-Test Session (Habituation):
-
Fill the cylinder with water (24-25°C) to a depth of approximately 30 cm, ensuring the rat cannot touch the bottom with its tail or feet.
-
Individually place each rat into the cylinder for a 15-minute session.
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage. This session induces a state of learned helplessness.
-
-
Day 2: Test Session:
-
24 hours after the pre-test session, administer the drug/vehicle as before.
-
Place the rat back into the same cylinder with fresh water at the same temperature.
-
Record the behavior for a 5-minute test session using a video camera.
-
-
Behavioral Scoring:
-
An observer, blinded to the treatment groups, scores the video recordings.
-
The primary behavior measured is immobility , defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
Other behaviors, such as swimming (active movements around the cylinder) and climbing (active attempts to scale the walls), can also be scored.
-
-
Data Analysis:
-
Calculate the total duration (in seconds) of immobility for each rat during the 5-minute test.
-
Compare the mean immobility times between the Dexamisole-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Protocol: Chiral LC-MS/MS for Pharmacokinetic Analysis
This protocol describes the analytical method used to separate and quantify Dexamisole and Levamisole in biological matrices like serum.[8][10][]
Objective: To determine the concentration-time profiles of Dexamisole and Levamisole in serum samples.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chiral chromatography column (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile phase solvents (e.g., acetonitrile, methanol, ammonium formate buffer).
-
Serum samples from subjects.
-
Dexamisole and Levamisole analytical standards.
-
Deuterated internal standard (e.g., tetramisole-d5).
-
Protein precipitation agents (e.g., ice-cold acetonitrile).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw serum samples.
-
To a small aliquot of serum (e.g., 100 µL), add the internal standard.
-
Add a larger volume of a cold protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation:
-
Equilibrate the chiral LC column with the mobile phase.
-
Inject the prepared sample supernatant onto the LC system.
-
Run a gradient or isocratic elution method to achieve baseline separation of the Dexamisole and Levamisole enantiomers. The specific mobile phase composition and gradient will depend on the chosen chiral column.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for Dexamisole, Levamisole, and the internal standard to ensure specificity and sensitivity. For example, for tetramisole, a transition might be m/z 205.1 → 178.0.
-
-
Quantification and Data Analysis:
-
Generate a calibration curve using standard solutions of known concentrations of Dexamisole and Levamisole.
-
Integrate the peak areas for Dexamisole, Levamisole, and the internal standard in the chromatograms from the unknown samples.
-
Calculate the concentration of each enantiomer in the serum samples by interpolating from the calibration curve, using the ratio of the analyte peak area to the internal standard peak area.
-
Plot the concentrations over time to generate pharmacokinetic profiles and calculate parameters like t1/2, Cmax, and AUC.
-
Visualizations: Pathways and Workflows
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to Dexamisole's pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dexamethasone on monoamine oxidase inhibiton by iproniazid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamisole | C11H12N2S | CID 66374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of catecholamines on spinal motoneurones and spinal reflex discharges in the isolated spinal cord of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
Dexamisole Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Core Physicochemical Properties, Pharmacokinetics, and Putative Antidepressant Mechanisms
This technical guide provides a comprehensive overview of Dexamisole hydrochloride, the dextrorotatory enantiomer of tetramisole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its chemical identity, pharmacological data, and the experimental methodologies used to characterize its effects.
Core Chemical and Physical Data
This compound is a synthetic imidazothiazole derivative. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 16595-76-9 | [1] |
| Molecular Formula | C₁₁H₁₂N₂S·HCl | |
| Molecular Weight | 240.75 g/mol | |
| IUPAC Name | (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole;hydrochloride | |
| Synonyms | (+)-Tetramisole hydrochloride, Dextramisole hydrochloride | |
| Appearance | White to pale cream crystalline powder | |
| Solubility | Freely soluble in water and methanol | [2][3] |
Pharmacokinetic Profile
A study involving the nasal administration of 10 mg of racemic tetramisole hydrochloride to three healthy male volunteers yielded the following pharmacokinetic parameters for Dexamisole and its enantiomer, Levamisole.
| Parameter | Dexamisole (R-isomer) | Levamisole (S-isomer) | Unit |
| Cmax (mean) | 28.2 | 18.3 | ng/mL |
| tmax (mean) | 1.78 - 4.03 | Not significantly different from Dexamisole | hours |
| Elimination Half-life (mean) | 7.02 - 10.0 | 2.87 - 4.77 | hours |
In Vitro Activity
Dexamisole's primary mechanism of action is believed to be related to its interaction with the noradrenergic system.
| Target | Activity | Quantitative Data |
| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake | More potent than Levamisole (Specific IC50 not identified in reviewed literature) |
| Monoamine Oxidase (MAO) | Weak inhibition | Less potent than Levamisole (Specific IC50 not identified in reviewed literature) |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the pharmacological properties of Dexamisole.
Enantioselective Quantification of Dexamisole in Serum via LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of Dexamisole and Levamisole in serum samples.
1. Sample Preparation:
- Spike 200 µL of serum with an internal standard solution (e.g., deuterated tetramisole).
- Perform solid-phase extraction (SPE) using a suitable cartridge.
- Elute the analytes and evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 50 µL of methanol for analysis.
2. Chromatographic Conditions:
- LC System: Agilent 1290 Infinity or equivalent.
- Chiral Column: A suitable chiral stationary phase for enantiomeric separation (e.g., based on a polysaccharide derivative).
- Mobile Phase: An optimized mixture of organic solvent and buffer to achieve baseline separation of the enantiomers.
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 1-5 µL.
3. Mass Spectrometric Detection:
- MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6495) operated in multiple reaction monitoring (MRM) mode.
- Ionization Source: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for Dexamisole, Levamisole, and the internal standard. For tetramisole, transitions such as m/z 205.1 → 178.0 and 205.1 → 91.0 can be used.
- Data Analysis: Quantify the concentration of each enantiomer by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral assay to screen for antidepressant-like activity.
1. Apparatus:
- A transparent plastic cylinder (approximately 40-60 cm high and 20 cm in diameter).
- The cylinder is filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its hind paws or tail (typically 30 cm).
2. Procedure:
- Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period. This initial exposure induces a state of behavioral despair in the subsequent test. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
- Test Session (Day 2): Administer this compound or the vehicle control at the desired dose and route (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes). Place the rat back into the swim cylinder for a 5-minute test session.
- Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water. A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Hind Limb Flexor Reflex in Spinal Rats
This test is used to assess the central noradrenergic activity of a compound.
1. Animal Preparation:
- Use adult male rats.
- The spinal cord is transected at the level of the first thoracic vertebra (T1) under anesthesia. This procedure isolates the spinal reflexes from supraspinal influences.
- Allow the animals to recover from anesthesia.
2. Experimental Setup:
- Secure the rat in a stereotaxic frame or a suitable restraining device.
- Attach a force transducer or a similar recording device to the hind limb to measure the flexor reflex.
3. Procedure:
- Stimulation: Apply a noxious stimulus (e.g., a pinch to the paw or a controlled electrical stimulus) to the hind paw to elicit a flexor reflex.
- Drug Administration: Administer this compound intravenously or intraperitoneally.
- Measurement: Record the amplitude and duration of the hind limb flexion before and after drug administration. An increase in the flexor reflex is indicative of central noradrenergic stimulation.
- Antagonist Studies: To confirm the involvement of noradrenergic pathways, pre-treat the animals with an alpha-adrenergic antagonist like phenoxybenzamine and observe if the Dexamisole-induced enhancement of the reflex is blocked.
Proposed Mechanism of Action and Experimental Workflow
The following diagrams illustrate the putative signaling pathway for Dexamisole's antidepressant-like effects and a typical experimental workflow for its evaluation.
Caption: Proposed noradrenergic signaling pathway of Dexamisole.
References
Dexamisole as a Negative Control: An In-depth Technical Guide for Researchers
Introduction
In the realm of scientific research, the use of appropriate controls is fundamental to the validity and interpretation of experimental results. Negative controls, in particular, are crucial for establishing a baseline and ensuring that the observed effects are attributable to the experimental treatment and not to other variables. Dexamisole, the dextrorotatory enantiomer of the synthetic imidazothiazole derivative tetramisole, serves as an exemplary negative control in specific research applications, most notably in studies involving its levorotatory counterpart, Levamisole. This technical guide provides a comprehensive overview of the core principles and practical applications of Dexamisole as a negative control for researchers, scientists, and drug development professionals.
The Stereochemical Relationship Between Dexamisole and Levamisole
Dexamisole and Levamisole are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. Levamisole is the (S)-enantiomer, while Dexamisole is the (R)-enantiomer of tetramisole.[1] This seemingly subtle difference in three-dimensional structure leads to significant variations in their biological activities. While Levamisole exhibits potent anthelmintic, immunomodulatory, and enzyme-inhibiting properties, Dexamisole is largely devoid of these specific activities, making it an ideal negative control to demonstrate the stereospecificity of Levamisole's effects.[2]
Core Application: A Negative Control in Alkaline Phosphatase Inhibition Assays
The most prominent and well-documented application of Dexamisole is as a negative control in studies of alkaline phosphatase (AP) inhibition. Levamisole is a potent and stereospecific uncompetitive inhibitor of most AP isoenzymes, including those from the liver, bone, and kidney.[3][4] In contrast, Dexamisole does not inhibit these AP isoenzymes, even at high concentrations.[2] This differential activity allows researchers to unequivocally attribute the inhibition of AP to the specific action of Levamisole.
Quantitative Data: Levamisole vs. Dexamisole on Alkaline Phosphatase Activity
| Parameter | Levamisole | Dexamisole | Reference |
| Effect on most AP isoenzymes | Potent inhibitor | No significant inhibition | [2] |
| Inhibition Type | Uncompetitive | Not applicable | [3] |
| Concentration for Inhibition | Effective at concentrations as low as 0.1 mM | No inhibition at 10 mM | [2][5] |
Experimental Protocol: Alkaline Phosphatase Inhibition Assay
This protocol outlines a typical in vitro assay to measure AP activity and its inhibition by Levamisole, using Dexamisole as a negative control.
Materials:
-
Purified alkaline phosphatase (e.g., from bovine intestinal mucosa or human placenta)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., Diethanolamine buffer, pH 9.8)
-
Levamisole hydrochloride solution (e.g., 10 mM stock)
-
Dexamisole solution (e.g., 10 mM stock)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Prepare Reagents: Dilute the AP enzyme in the assay buffer to the desired working concentration. Prepare serial dilutions of Levamisole and Dexamisole in the assay buffer.
-
Set up the Assay Plate:
-
Blank: Assay buffer only.
-
Positive Control (Uninhibited Enzyme): AP enzyme solution and assay buffer.
-
Test (Levamisole): AP enzyme solution and serial dilutions of Levamisole.
-
Negative Control (Dexamisole): AP enzyme solution and serial dilutions of Dexamisole.
-
-
Pre-incubation: Add the enzyme and inhibitor (or buffer) to the respective wells of the microplate. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the Reaction: Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a total of 10-20 minutes. The increase in absorbance corresponds to the formation of p-nitrophenol.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each condition by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the positive control (uninhibited enzyme) to determine the percentage of inhibition for each concentration of Levamisole and Dexamisole.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for Levamisole. The plot for Dexamisole should show no significant inhibition.
-
Other Potential Research Applications and Considerations
While the use of Dexamisole as a negative control is most firmly established in the context of AP inhibition, its application can be considered in other areas of Levamisole research, albeit with important caveats.
Immunomodulation Studies
Levamisole has been shown to have immunomodulatory effects, restoring depressed immune function.[6] In studies investigating these properties, Dexamisole could theoretically be used as a control to demonstrate that the observed immune response is specific to the levorotatory isomer. However, researchers must be aware that some studies have not found a potent in vitro immunomodulatory effect of Levamisole on certain parameters.[7]
Experimental Considerations:
-
When designing in vitro immunology experiments, such as lymphocyte proliferation assays or cytokine production measurements, including Dexamisole at the same concentrations as Levamisole can help dissect the stereospecificity of any observed effects.
-
A typical experimental setup would involve treating immune cells (e.g., peripheral blood mononuclear cells) with a stimulant (e.g., phytohemagglutinin or an antigen) in the presence of Levamisole, Dexamisole, or a vehicle control.
Neuroscience Research
Levamisole's primary anthelmintic action is through its agonistic activity on nicotinic acetylcholine receptors in nematodes.[6] While its neurological effects in mammals are less characterized, some research suggests Dexamisole itself is not inert and may possess antidepressant-like properties. This intrinsic activity of Dexamisole complicates its use as a simple negative control in neuroscience studies.
Experimental Considerations:
-
Researchers investigating the neurological effects of Levamisole should exercise caution when using Dexamisole as a control.
-
It is crucial to include a vehicle-only control group to assess the baseline and to compare the effects of both Levamisole and Dexamisole against this baseline. Any observed effects of Dexamisole should be considered in the interpretation of the results for Levamisole.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]
- 5. Resistance to Levamisole (R12456) in heat-stable alkaline phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunological effects of levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inert Counterpart: A Technical Guide to the Role of Dexamisole as an Inactive Enantiomer in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stereochemical Relationship: Levamisole and Dexamisole
Levamisole is the levorotatory (S)-enantiomer of tetramisole, while dexamisole is the dextrorotatory (R)-enantiomer. The anthelmintic potency of tetramisole is almost entirely attributed to levamisole, which is several-fold more potent than dexamisole in this regard. This difference in biological activity underscores the principle of stereospecificity in drug-receptor interactions.
Quantitative Data Summary
The following tables summarize the quantitative data comparing the properties and biological activities of levamisole and dexamisole.
Table 1: Pharmacokinetic Parameters of Levamisole and Dexamisole in Human Serum After a Single Dose of Racemic Tetramisole
| Parameter | Levamisole | Dexamisole | Reference |
| Mean Maximum Concentration (cmax) | 18.3 ng/mL | 28.2 ng/mL | [1] |
| Mean Time to Maximum Concentration (tmax) | 1.78 - 4.03 h | 1.78 - 4.03 h | [1] |
| Apparent Elimination Half-life (t1/2) | 2.87 - 4.77 h | 7.02 - 10.0 h | [1] |
Table 2: Analytical Quantification Parameters for Levamisole and Dexamisole in Equine Plasma by LC-MS/MS
| Parameter | Levamisole | Dexamisole | Reference |
| Linearity Range | 0 - 50 ng/mL | 0 - 50 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL | [2] |
| Inter-day Precision (%RSD) | 2.85% | 3.16% | [2] |
| Accuracy | 99.16 - 102.82% | 97.78 - 102.44% | [2] |
Key Experimental Applications of Dexamisole as an Inactive Control
Dexamisole's primary role in research is to serve as a negative control to demonstrate that the observed effects of levamisole are due to its specific chemical structure and not to general properties of the molecule.
Investigating Nicotinic Acetylcholine Receptor (nAChR) Agonism
Levamisole's anthelmintic activity is primarily mediated through its agonistic action on nicotinic acetylcholine receptors (nAChRs) in nematode muscle, leading to spastic paralysis. Dexamisole, in contrast, shows significantly less to no activity at these receptors.
This assay is a classic method to assess the function of nAChRs in the model organism Caenorhabditis elegans.
Objective: To demonstrate the stereospecific effect of levamisole on locomotion by comparing its effect to that of dexamisole.
Materials:
-
Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50
-
Synchronized populations of wild-type C. elegans
-
M9 buffer
-
Levamisole hydrochloride stock solution (100 mM)
-
Dexamisole hydrochloride stock solution (100 mM)
-
24-well microtiter plates
Methodology:
-
Grow synchronized populations of L4 stage C. elegans on NGM plates.
-
Prepare working solutions of levamisole and dexamisole in M9 buffer at the desired final concentrations (e.g., 100 µM). Prepare a vehicle control with M9 buffer only.
-
Wash the worms off the NGM plates with M9 buffer and transfer approximately 20-30 worms into each well of a 24-well plate.
-
Add the levamisole, dexamisole, or vehicle control solutions to the respective wells.
-
Incubate the plates at 20°C.
-
At regular time intervals (e.g., every 15 minutes for 2 hours), observe the worms under a dissecting microscope.
-
Count the number of paralyzed (immotile) and non-paralyzed (motile) worms in each well. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
Calculate the percentage of paralyzed worms for each condition at each time point.
Expected Results:
-
Worms treated with levamisole will exhibit a time-dependent increase in paralysis.
-
Worms treated with dexamisole will show little to no paralysis, similar to the vehicle control.
Studies on Immunomodulation
Levamisole has been shown to have complex immunomodulatory effects, including the enhancement of T-cell responses and maturation of dendritic cells. While the direct use of dexamisole as a control in these studies is not extensively documented in publicly available literature, its inclusion is crucial for demonstrating the stereospecificity of levamisole's immunomodulatory actions.
Objective: To determine if the effect of levamisole on T-cell proliferation is stereospecific.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as T-cell mitogens.
-
Levamisole and dexamisole stock solutions.
-
Cell Proliferation Dye (e.g., CFSE).
-
96-well cell culture plates.
-
Flow cytometer.
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with a cell proliferation dye according to the manufacturer's protocol.
-
Plate the labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add levamisole, dexamisole, or vehicle control at various concentrations to the wells.
-
Stimulate the cells with a T-cell mitogen (e.g., PHA at 5 µg/mL). Include an unstimulated control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the dye dilution by flow cytometry to assess cell proliferation.
Expected Outcome:
-
Levamisole is expected to modulate T-cell proliferation in a dose-dependent manner.
-
If the effect is stereospecific, dexamisole should not exhibit the same modulatory effect on T-cell proliferation as levamisole.
Objective: To investigate the stereospecificity of levamisole's effect on cytokine production by immune cells.
Materials:
-
Isolated immune cells (e.g., PBMCs or purified T-cells).
-
Cell culture medium and supplements.
-
Levamisole and dexamisole.
-
Stimulating agent (e.g., lipopolysaccharide [LPS] for monocytes or anti-CD3/CD28 for T-cells).
-
ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α).
Methodology:
-
Culture the immune cells in the presence of various concentrations of levamisole, dexamisole, or a vehicle control.
-
Stimulate the cells with the appropriate agent.
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA.
Expected Outcome:
-
Levamisole may alter the production of specific cytokines by the stimulated immune cells.
-
Dexamisole is expected to have no significant effect on cytokine production compared to the vehicle control, demonstrating the stereospecificity of levamisole's action.
Visualizing Workflows and Pathways
Logical Relationship of Tetramisole Enantiomers
Caption: Relationship between Tetramisole and its enantiomers.
Experimental Workflow for Assessing Stereospecificity
Caption: Workflow for assessing stereospecificity using Dexamisole.
Levamisole Signaling Pathway via Nicotinic Acetylcholine Receptors
Caption: Levamisole's signaling pathway leading to paralysis.
Conclusion
Dexamisole serves as an indispensable tool in pharmacological and immunological research involving its active enantiomer, levamisole. Its established inactivity, particularly at nicotinic acetylcholine receptors, provides a robust baseline for assessing the specific, stereoselective effects of levamisole. By incorporating dexamisole as a negative control in experimental designs, researchers can confidently attribute the observed biological activities to the unique three-dimensional structure of levamisole. This rigorous approach is fundamental to advancing our understanding of levamisole's mechanisms of action and for the development of new therapeutic agents with improved specificity and reduced off-target effects. While its role as a control in immunomodulatory studies is less documented, the principles of stereochemistry strongly advocate for its inclusion to ensure the validity and precision of research findings in this area as well.
References
An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Dexamisole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known in vivo and in vitro effects of Dexamisole hydrochloride, with a focus on its psychopharmacological and neuropharmacological properties. Dexamisole is the dextrorotatory enantiomer of tetramisole and has been investigated for its potential as an antidepressant agent.[1][2] This document synthesizes findings from various studies to offer a comparative analysis of its effects in living organisms versus controlled laboratory settings.
I. Core Pharmacological Profile
Dexamisole's pharmacological activity is primarily associated with its influence on central noradrenergic pathways.[1] Its profile bears resemblance to that of tricyclic antidepressants.[1] The subsequent sections will detail the specific effects observed in both in vivo and in vitro experimental models.
II. Comparative Data Presentation: In Vivo vs. In Vitro Effects
The following tables summarize the key quantitative and qualitative findings from studies on this compound.
Table 1: Summary of In Vivo Effects of this compound
| Experimental Model | Animal Species | Observed Effect | Notes |
| Reserpine-induced Hypothermia | Mice | Antagonized hypothermia | Suggests interaction with monoamine systems. |
| Apomorphine-induced Hypothermia | Mice | Ineffective | Indicates a lack of direct dopaminergic agonist/antagonist activity. |
| Reserpine-induced Ptosis | Mice | Weak reduction in ptosis | Further evidence for monoaminergic interaction. |
| Amphetamine-induced Hyperactivity | Species-dependent | Varied effects | |
| Despair Test (Forced Swim) | Rats | Reduced duration of immobility | A key indicator of antidepressant-like activity.[1] |
| 5-HTP-induced Head Twitch | Mice | No modification | Suggests no direct serotonergic mechanism.[1] |
| Hind Limb Flexor Reflex | Spinal Rats | Stimulation of reflex | This effect was blocked by phenoxybenzamine, indicating a noradrenergic mechanism.[1] |
| General Behavior | Not Specified | Sedative and hypothermic effects | Observed at certain dosages.[1] |
Table 2: Summary of In Vitro Effects of this compound
| Experimental Model | Tissue/Cell Type | Concentration | Observed Effect | Notes |
| Norepinephrine-induced Contraction | Dog Saphenous Vein Strips | 2.5 x 10⁻⁶ to 4 x 10⁻⁵ M | Augmented contractile response | This augmentation was inhibited by cocaine, suggesting an interaction with norepinephrine uptake.[3] |
| Tyramine-induced Contraction | Dog Saphenous Vein Strips | 2.5 x 10⁻⁶ to 4 x 10⁻⁵ M | Depressed contractile response | |
| Nerve Stimulation-induced ³H-Norepinephrine Overflow | Dog Saphenous Vein Strips | Not Specified | Augmented overflow | |
| Tyramine-induced ³H-Norepinephrine Efflux | Dog Saphenous Vein Strips | Not Specified | Depressed efflux | |
| Tissular Uptake of ³H-Norepinephrine | Dog Saphenous Vein Strips | Not Specified | Inhibited uptake | Dexamisole was more potent in this regard than its enantiomer, levamisole.[3] |
| Monoamine Oxidase (MAO) Activity | Vein Homogenates | Not Specified | Weaker inhibitor than levamisole | |
| Responses to Acetylcholine and K⁺ | Dog Saphenous Vein Strips | 1.6 x 10⁻⁴ M | Depressed acetylcholine response; K⁺ activation unaffected |
III. Detailed Experimental Protocols
A. In Vivo Antidepressant Activity: The Despair Test (Forced Swim Test)
This protocol is a standard method for assessing antidepressant-like activity in rodents.[4][5][6]
-
Apparatus: A transparent glass cylinder (typically 40 cm high and 18 cm in diameter) is filled with water (25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test Session: Rats are individually placed in the cylinder for a 15-minute period. This session is for habituation.
-
Drug Administration: Following the pre-test, animals are administered this compound or a vehicle control.
-
Test Session: 24 hours after the pre-test, the rats are again placed in the cylinder for a 5-minute test session.
-
-
Data Analysis: The total time the animal spends immobile during the test session is recorded. Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water. A significant reduction in immobility time compared to the control group is indicative of antidepressant-like effects.
B. In Vivo Noradrenergic Activity: Antagonism of Reserpine-Induced Hypothermia
This model is used to screen for compounds that interact with central monoamine systems.[7][8][9]
-
Induction of Hypothermia: Mice are administered reserpine, which depletes monoamine stores, leading to a drop in body temperature.
-
Drug Administration: this compound or a control substance is administered to the reserpinized mice.
-
Measurement of Body Temperature: Rectal temperature is measured at set time points after drug administration.
-
Data Analysis: The ability of this compound to prevent or reverse the reserpine-induced drop in body temperature is quantified. A significant attenuation of hypothermia suggests that the compound enhances noradrenergic and/or serotonergic neurotransmission.
C. In Vitro Adrenergic Neurotransmission: Isolated Dog Saphenous Vein
This protocol allows for the direct measurement of a compound's effects on vascular smooth muscle and adrenergic nerves.[3]
-
Tissue Preparation: Saphenous veins are excised from dogs and cut into helical strips.
-
Experimental Setup: The vein strips are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The strips are connected to a force transducer to record changes in tension (contraction and relaxation).
-
Drug Application:
-
To assess the effect on norepinephrine-induced contraction, cumulative concentrations of norepinephrine are added to the bath in the presence and absence of this compound.
-
To study the effects on neurotransmitter release, the tissue can be pre-incubated with radiolabeled norepinephrine (³H-NE). The overflow of ³H-NE from the tissue into the bath fluid is measured following electrical stimulation of the nerves within the tissue or after the application of tyramine.
-
-
Data Analysis: Changes in contractile force and the amount of radiolabel released are quantified to determine the effects of this compound on adrenergic receptors and norepinephrine uptake and release mechanisms.
IV. Signaling Pathways and Experimental Workflows
A. Conceptual Signaling Pathway: Dexamisole's Effect on the Noradrenergic Synapse
The following diagram illustrates the proposed mechanism of action for this compound at a noradrenergic synapse, based on its known inhibition of norepinephrine reuptake.
Caption: Conceptual diagram of Dexamisole's action at a noradrenergic synapse.
B. Experimental Workflow: In Vivo Despair Test
The diagram below outlines the sequential steps involved in conducting the despair (forced swim) test to evaluate the antidepressant-like properties of this compound.
Caption: Workflow for the rodent despair (forced swim) test.
C. Logical Relationship: In Vivo vs. In Vitro Evidence
This diagram illustrates the logical connection between the in vitro mechanism and the observed in vivo effects of this compound.
Caption: Relationship between Dexamisole's in vitro action and in vivo effects.
V. Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its primary pharmacological effects through the modulation of noradrenergic neurotransmission. In vitro studies have demonstrated its ability to inhibit the reuptake of norepinephrine, providing a clear mechanism of action.[3] This in vitro finding is consistent with the in vivo observations of antidepressant-like activity in animal models, such as the antagonism of reserpine-induced hypothermia and reduced immobility in the despair test.[1]
For drug development professionals, Dexamisole represents a compound with a targeted mechanism on the noradrenergic system. However, further research is warranted. Future in vitro studies could explore its binding affinity and selectivity for various monoamine transporters and receptors to build a more complete pharmacological profile. Detailed in vivo dose-response studies, pharmacokinetic analyses, and investigations into its effects on other neurotransmitter systems would be invaluable for a more thorough understanding of its potential as a therapeutic agent.
References
- 1. Psychopharmacological profile of dexamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of the isomers of tetramisole on adrenergic neurotransmission in cutaneous veins of dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 5. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 6. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the nature of antagonism of the reserpine-induced hypothermia by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rrpharmacology.ru [rrpharmacology.ru]
- 9. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Notes and Protocols: Dexamisole Hydrochloride as a Negative Control for Levamisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole, the levo-enantiomer of tetramisole, is a versatile pharmacological agent with well-documented anthelmintic, immunomodulatory, and enzymatic inhibitory activities. Its primary mechanisms of action include agonism of nicotinic acetylcholine receptors (nAChRs) and inhibition of alkaline phosphatases (APs). In contrast, dexamisole, the dextro-enantiomer, is largely considered biologically inactive.[1][2] This stereospecificity makes dexamisole hydrochloride an ideal negative control for in vitro and in vivo studies investigating the effects of levamisole. By using dexamisole, researchers can confidently attribute the observed biological effects to the specific actions of levamisole, thereby eliminating the possibility of off-target effects related to the shared chemical scaffold.
These application notes provide a comprehensive guide to using this compound as a negative control in studies involving levamisole, with a focus on its differential effects on alkaline phosphatase and nicotinic acetylcholine receptors.
Chemical Properties
| Property | Levamisole Hydrochloride | This compound |
| Chemical Name | (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrochloride | (R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrochloride |
| Molecular Formula | C₁₁H₁₂N₂S · HCl | C₁₁H₁₂N₂S · HCl |
| Molecular Weight | 240.75 g/mol | 240.75 g/mol |
| CAS Number | 16595-80-5 | 5086-74-8 |
| Chirality | S-enantiomer | R-enantiomer |
Biological Activity: A Comparative Overview
The pharmacological activity of tetramisole resides almost exclusively in its levo-isomer, levamisole. Dexamisole serves as a crucial tool to demonstrate this stereoselectivity.
Alkaline Phosphatase (AP) Inhibition
Levamisole is a well-established, stereospecific, uncompetitive inhibitor of several alkaline phosphatase isoenzymes.[1][3] It is particularly effective against non-intestinal forms of AP, such as those found in the liver, bone, and kidney.[3][4] In contrast, dexamisole shows negligible inhibitory activity. One study reported that concentrations of dexamisole as high as 100 mM failed to inhibit AP activity in tibial homogenates by more than 10%.[1]
| Target | Levamisole IC₅₀/Kᵢ | Dexamisole Activity | Reference(s) |
| Tissue-Nonspecific AP (TNAP) | IC₅₀: 5 µM - 202 µM | Negligible Inhibition | [5] |
| Liver, Bone, Kidney, Spleen AP | Strong Inhibition | Negligible Inhibition | [3] |
| Intestinal and Placental AP | Weak to No Inhibition | No Inhibition | [3][4] |
| Rat Calvaria Cell Ecto-AP | Kᵢ: 45 µM | No Effect | Not specified in snippets |
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Levamisole's anthelmintic properties are primarily due to its agonistic activity on the nicotinic acetylcholine receptors of nematodes, leading to spastic paralysis of the worms.[6][7] It has also been shown to act as a positive allosteric modulator of mammalian α3β4 nAChRs.[8] While direct quantitative data for dexamisole on specific nAChR subtypes is limited in the available literature, it is widely regarded as the inactive enantiomer in this context as well.[2]
| Target | Levamisole EC₅₀ | Dexamisole Activity | Reference(s) |
| Nematode nAChRs | ~100 µM (H. contortus) | Inactive (qualitative) | [7] |
| Mammalian α3β4 nAChRs | Positive Allosteric Modulator | Not specified | [8] |
Experimental Protocols
Protocol 1: In Vitro Alkaline Phosphatase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of levamisole and dexamisole on tissue-nonspecific alkaline phosphatase (TNAP) activity in a tissue homogenate.
Workflow for Alkaline Phosphatase Inhibition Assay
References
- 1. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase, tissue-nonspecific isozyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levamisole: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Dexamisole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of Dexamisole hydrochloride for use in various experimental settings. The information is intended to ensure proper handling, storage, and preparation of this compound solutions to achieve accurate and reproducible results.
Properties of this compound
Dexamisole is the R-enantiomer of tetramisole, and it is functionally distinct from its S-enantiomer, levamisole.[1] It is classified as an antidepressant agent.[1][2] Proper dissolution is the first critical step for any in vitro or in vivo study. The hydrochloride salt form generally enhances the aqueous solubility of the compound.
Solubility Data
The solubility of a compound is a key factor in the preparation of stock solutions. The following table summarizes the solubility of this compound's enantiomer, levamisole hydrochloride, in common laboratory solvents. This data serves as a strong reference for this compound due to their structural similarity as hydrochloride salts of enantiomers.
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| Water | 48 mg/mL | 199.37 mM | Highly soluble. | [3] |
| Water | 210 g/L (210 mg/mL) | ~872 mM | Freely soluble. | [4] |
| DMSO | Insoluble | - | Stated as insoluble by one supplier. | [3] |
| Ethanol | Insoluble | - | Stated as insoluble by one supplier. | [3] |
Experimental Protocols
3.1. Protocol for Preparing an Aqueous Stock Solution for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a sterile, high-concentration stock solution of this compound in water, which can then be diluted to the final working concentration in cell culture media.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (e.g., cell culture grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water to achieve the desired stock concentration (e.g., 48 mg/mL).[3]
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Sterilization: To ensure the sterility of the stock solution for cell culture applications, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term storage (up to 9 days), the solution can be kept at 4°C.[4][6]
3.2. Protocol for Preparing a Dosing Solution for In Vivo Experiments
This protocol outlines the preparation of a this compound solution for administration in animal models. The choice of vehicle is critical and should be non-toxic and compatible with the route of administration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline (0.9% NaCl) or Phosphate Buffered Saline (PBS))
-
Sterile glassware or conical tubes
-
Vortex mixer or magnetic stirrer
-
pH meter (optional, but recommended)
Procedure:
-
Vehicle Preparation: Ensure the chosen vehicle (e.g., saline) is sterile.
-
Weighing and Dissolution: Weigh the required amount of this compound and add it to the sterile vehicle to achieve the final desired dosing concentration.
-
Mixing: Mix the solution thoroughly using a vortex mixer or a magnetic stirrer until the compound is fully dissolved.
-
pH Adjustment (Optional): The pH of the dosing solution can influence stability and tolerability. Aqueous solutions of the related compound levamisole are most stable at an acidic pH and decompose more rapidly at pH values between 5 and 7.[4] If necessary, adjust the pH of the solution using sterile, dilute HCl or NaOH.
-
Final Preparation: Prepare the dosing solution fresh on the day of the experiment if possible. If storage is necessary, store it protected from light at 4°C.[4]
Diagrams and Visualizations
Experimental Workflow: Preparation of this compound Solutions
The following diagram illustrates the general workflow for preparing both a concentrated stock solution and a final working solution for experimental use.
Caption: Workflow for preparing Dexamisole HCl solutions.
Signaling Pathway: General Drug-Receptor Interaction
Dexamisole, like many pharmacologically active compounds, exerts its effects by interacting with specific cellular targets, which in turn modulates intracellular signaling pathways. While the precise downstream pathways for Dexamisole's antidepressant effects are a subject of detailed research, the initial interaction can be generalized as a ligand-receptor binding event that initiates a signaling cascade.
Caption: Generalized drug-induced signaling pathway.
References
- 1. Dexamisole | C11H12N2S | CID 66374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 5. Solubility and mixing thermodynamic properties of levamisole hydrochloride in twelve pure solvents at various temperatures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Dexamisole Hydrochloride in DMSO vs. PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamisole, the dextrorotatory isomer of tetramisole, is a synthetic imidazothiazole derivative. While its enantiomer, levamisole, is known for its immunomodulatory and anthelmintic properties, the specific biological activities and physicochemical characteristics of dexamisole hydrochloride are less extensively documented. Understanding the solubility of a compound in various solvents is a critical first step in preclinical and pharmaceutical development, as it influences formulation, bioavailability, and in vitro assay design. This document provides a detailed protocol for determining the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). It also presents available solubility data for the closely related compound, levamisole hydrochloride, to serve as a preliminary reference.
Solubility Data
| Solvent | Reported Solubility (Levamisole Hydrochloride) | Notes |
| Dimethyl Sulfoxide (DMSO) | 15.5 mg/mL (64.38 mM)[1] | Requires ultrasonic treatment and warming to dissolve. Hygroscopic nature of DMSO can affect solubility.[1] One source reports it as insoluble.[2] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (415.35 mM)[1] | - |
| Water | 50 mg/mL (207.68 mM)[1] | Requires ultrasonic treatment to dissolve.[1] Another source reports a solubility of 48 mg/mL (199.37 mM).[2] |
| Ethanol | 12.5 mg/mL (51.92 mM)[1] | Requires ultrasonic treatment to dissolve.[1] One source reports it as insoluble.[2] |
Note: The conflicting data for DMSO and ethanol solubility highlights the importance of experimental verification for the specific batch of the compound being used.
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the kinetic solubility of a compound like this compound.
References
Application Notes and Protocols for Studying Non-Alkaline Phosphatase (ALP) Inhibitor Effects of Tetramisole Using Dexamisole
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Tetramisole is a racemic mixture of two stereoisomers: Levamisole (the levo-isomer) and Dexamisole (the dextro-isomer). While Levamisole is a well-established and potent inhibitor of most isoforms of alkaline phosphatase (ALP), Dexamisole is largely inactive against ALP.[1] This stereospecificity makes Dexamisole an invaluable experimental control for elucidating the non-ALP-mediated effects of Tetramisole and Levamisole.
Researchers using Tetramisole or Levamisole to study biological processes should be aware of their significant off-target effects, which are independent of ALP inhibition. These non-ALP effects are particularly prominent in the nervous and vascular systems. Using Dexamisole as a control allows for the attribution of observed effects to either ALP inhibition (effects seen with Levamisole but not Dexamisole) or non-specific actions (effects observed with both isomers).
This document provides protocols to investigate and differentiate the non-ALP effects of Tetramisole's isomers, focusing on their impact on adrenergic neurotransmission and neuronal excitability.
Data Presentation
Table 1: Differential Effects of Tetramisole Isomers on Adrenergic Neurotransmission
| Parameter | Levamisole Effect | Dexamisole Effect | Concentration Range | Reference |
| Norepinephrine-induced Contraction | No significant alteration | Augmentation | 10⁻⁵ M to 4 x 10⁻⁵ M | [2] |
| Tyramine-induced Contraction | Augmentation | Depression | 10⁻⁵ M | [2] |
| Tissular Uptake of ³H-Norepinephrine | Less inhibition | More inhibition | Not specified | [2] |
| Monoamine Oxidase (MAO) Activity | More inhibition | Less inhibition | Not specified | [2] |
| ³H-Norepinephrine Overflow (Nerve Stimulation) | Augmentation | Augmentation | Not specified | [2] |
Table 2: Pharmacokinetic Parameters of Tetramisole Isomers in Humans (Following a 10 mg oral dose of racemic Tetramisole)
| Parameter | Levamisole (Mean) | Dexamisole (Mean) | Reference |
| Peak Serum Concentration (cₘₐₓ) | 18.3 ng/mL | 28.2 ng/mL | [3] |
| Time to Peak Concentration (tₘₐₓ) | ~1.8 - 4 hours | ~1.8 - 4 hours | [3] |
| Elimination Half-life (t₁/₂) | 2.87 - 4.77 hours | 7.02 - 10.0 hours | [3][4] |
Mandatory Visualizations
Experimental Workflow: Differentiating ALP and Non-ALP Effects
Caption: Logical workflow for dissecting ALP-dependent vs. non-ALP effects.
Signaling Pathway: Adrenergic Synapse Modulation
Caption: Differential effects of Levamisole and Dexamisole at the adrenergic synapse.
Experimental Protocols
Protocol 1: Assessing Neuronal Norepinephrine Uptake in Isolated Blood Vessels
This protocol is adapted from studies on adrenergic neurotransmission in vascular tissue.[2] It measures the inhibition of radiolabeled norepinephrine uptake as an indicator of non-ALP-related drug activity.
Materials:
-
Isolated blood vessels (e.g., canine saphenous vein, rabbit mesenteric artery)
-
Krebs-Ringer bicarbonate solution (or similar physiological saline), gassed with 95% O₂ / 5% CO₂
-
³H-Norepinephrine (radiolabeled)
-
Levamisole and Dexamisole stock solutions
-
Cocaine (as a positive control for norepinephrine uptake inhibition)
-
Scintillation counter and vials
-
Tissue solubilizer
-
Organ bath setup with temperature control
Procedure:
-
Tissue Preparation: Dissect the blood vessel in cold physiological saline solution. Cut into segments of appropriate size.
-
Equilibration: Mount the tissue segments in an organ bath containing physiological saline at 37°C, gassed with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate for at least 60 minutes.
-
Pre-incubation with Inhibitors:
-
Divide tissue segments into groups: Vehicle control, Levamisole (e.g., 10⁻⁵ M), Dexamisole (e.g., 10⁻⁵ M), and Cocaine (e.g., 10⁻⁵ M).
-
Pre-incubate the tissues with the respective compounds for 30 minutes.
-
-
Radiolabeling: Add ³H-Norepinephrine to the organ bath at a final concentration of ~1 µM. Incubate for 60 minutes.
-
Washout: Remove the tissues from the bath and wash them in fresh, cold physiological saline to remove extracellular ³H-Norepinephrine. A series of washes (e.g., 3 washes of 10 minutes each) is recommended.
-
Tissue Processing:
-
Blot the tissues dry and record their wet weight.
-
Place each tissue segment in a scintillation vial.
-
Add tissue solubilizer and incubate until the tissue is fully dissolved.
-
-
Quantification:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM to the tissue weight (CPM/mg).
-
Calculate the percentage of norepinephrine uptake inhibition for each compound relative to the vehicle control.
-
Compare the inhibitory effects of Levamisole and Dexamisole. A significantly greater inhibition by Dexamisole would indicate a potent non-ALP-mediated effect on the norepinephrine transporter.
-
Protocol 2: Monoamine Oxidase (MAO) Activity Assay in Tissue Homogenates
This protocol outlines a general method to measure MAO activity, which can be adapted to compare the inhibitory effects of Levamisole and Dexamisole.
Materials:
-
Tissue of interest (e.g., brain, liver, or vascular tissue)
-
Homogenization buffer (e.g., phosphate buffer, pH 7.4)
-
Levamisole and Dexamisole stock solutions
-
MAO substrate (e.g., kynuramine or a commercially available substrate)
-
Spectrophotometer or fluorometer
-
Centrifuge
-
Commercially available MAO assay kit (recommended for standardized results, e.g., Abcam ab241031)
Procedure:
-
Tissue Homogenization:
-
Harvest fresh tissue and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove large debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
For each sample, prepare wells for: Total MAO activity (no inhibitor), Levamisole inhibition, and Dexamisole inhibition.
-
Add a standardized amount of tissue homogenate (supernatant) to each well.
-
Add the respective inhibitor (Levamisole or Dexamisole) or vehicle to the designated wells. A range of concentrations should be tested to determine IC₅₀ values.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Immediately begin measuring the absorbance or fluorescence in kinetic mode at the appropriate wavelength for the chosen substrate (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays).[5]
-
Record measurements every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the activity to the protein concentration (e.g., nmol/min/mg protein).
-
Calculate the percentage of MAO inhibition for each concentration of Levamisole and Dexamisole.
-
Plot the inhibition curves and determine the IC₅₀ value for each isomer. A lower IC₅₀ for Levamisole would confirm its stronger non-ALP-mediated inhibitory effect on MAO.
-
Protocol 3: Investigating Effects on Neuronal Excitability via Whole-Cell Patch-Clamp Recording
This protocol provides a framework for assessing the direct effects of Tetramisole isomers on voltage-gated ion channels in excitable cells.
Materials:
-
Cultured neurons or other excitable cells (e.g., dorsal root ganglion neurons, HEK293 cells expressing a specific sodium channel subtype)
-
External and internal recording solutions
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Levamisole and Dexamisole stock solutions
-
Tetrodotoxin (TTX) as a specific sodium channel blocker for control experiments
Procedure:
-
Preparation:
-
Prepare fresh external and internal recording solutions.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Plate cells on coverslips suitable for recording.
-
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a target cell with the recording pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Hold the cell at a negative potential (e.g., -70 mV).
-
Apply a series of depolarizing voltage steps to elicit voltage-gated currents (e.g., sodium currents).
-
Record baseline currents in the absence of any drug.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing either Levamisole or Dexamisole at the desired concentration (e.g., 100 µM).
-
Allow several minutes for the drug to take effect.
-
-
Post-Drug Recording:
-
Repeat the same voltage-step protocol to record currents in the presence of the drug.
-
Observe any changes in the current amplitude, kinetics, or voltage-dependence of activation/inactivation.
-
-
Washout and Control:
-
Perfuse with the drug-free external solution to see if the effects are reversible.
-
In a separate experiment, apply TTX to confirm that the observed currents are indeed from voltage-gated sodium channels.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of current inhibition by Levamisole and Dexamisole.
-
If both isomers cause a similar reduction in current, this points to a non-stereospecific, non-ALP-related effect on ion channels.
-
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of Tetramisole to Isolate Dexamisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramisole is a synthetic anthelmintic drug that exists as a racemic mixture of two enantiomers: the levorotatory (-)-enantiomer, Levamisole, and the dextrorotatory (+)-enantiomer, Dexamisole. Levamisole is the pharmacologically active component for anthelmintic applications, while Dexamisole is of interest for its distinct pharmacological properties and as a potential chiral building block. The efficient separation of these enantiomers is crucial for the development of enantiopure drug products and for further pharmacological studies.
This document provides detailed application notes and protocols for the chiral separation of tetramisole to isolate Dexamisole, covering both analytical and preparative scale methodologies. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and classical resolution by diastereomeric salt formation.
Analytical Chiral Separation Methods
Analytical methods are essential for determining the enantiomeric purity of tetramisole samples and for monitoring the efficiency of preparative separations. HPLC and SFC are powerful techniques for achieving baseline separation of Levamisole and Dexamisole.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the analytical separation of tetramisole enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent enantioselectivity for this separation.
Table 1: HPLC Methods for Analytical Chiral Separation of Tetramisole
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Lux® i-Amylose-3[1] | Lux® i-Cellulose-5[2] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | Not Specified |
| Mobile Phase | Hexane/Isopropanol (80:20) with 0.1% Diethylamine[1] | 10 mM Ammonium Acetate in Water/Acetonitrile (1:1)[2] |
| Flow Rate | 1.0 mL/min[1] | 0.6 mL/min[2] |
| Detection | UV | LC-MS/MS[2] |
| Elution Order | Not Specified | Dexamisole then Levamisole[2] |
| Retention Time (Dexamisole) | Not Specified | 5.94 min[2] |
| Retention Time (Levamisole) | Not Specified | 6.62 min[2] |
| Resolution (Rs) | Baseline Separation | 1.50[2] |
Supercritical Fluid Chromatography (SFC)
SFC is a "greener" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase.[3] It offers advantages such as faster analysis times and reduced organic solvent consumption.[3]
Table 2: SFC Method for Analytical Chiral Separation of Tetramisole
| Parameter | Method 3 |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol) |
| Advantages | Reduced solvent consumption, faster separations[3] |
Preparative Scale Isolation of Dexamisole
For the isolation of larger quantities of Dexamisole, preparative chromatography and classical resolution are the methods of choice.
Preparative Chiral HPLC and SFC
Both HPLC and SFC can be scaled up for preparative purposes to isolate enantiomers.[4][5] The principles are similar to the analytical methods, but larger columns and higher flow rates are used to process larger sample loads. SFC is often favored for preparative separations due to the ease of removing the CO2 mobile phase, which simplifies product recovery.[3]
Classical Resolution by Diastereomeric Salt Formation
A robust and scalable method for isolating Dexamisole is through classical resolution. This involves reacting the racemic tetramisole with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. O,O'-dibenzoyl-(2R,3R)-tartaric acid is an effective resolving agent for tetramisole.[6][7]
This protocol outlines the steps for the isolation of Dexamisole from racemic tetramisole hydrochloride using O,O'-dibenzoyl-(2R,3R)-tartaric acid as the resolving agent.
Materials:
-
Racemic Tetramisole Hydrochloride
-
O,O'-dibenzoyl-(2R,3R)-tartaric acid
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate
-
Filter paper
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Free-basing of Racemic Tetramisole:
-
Dissolve racemic tetramisole hydrochloride in water.
-
Add a solution of sodium hydroxide to basify the solution to a pH greater than 11.
-
Extract the aqueous solution with dichloromethane multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain racemic tetramisole free base.
-
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic tetramisole free base in a suitable solvent mixture, such as a mixture of water and dichloromethane.[7]
-
In a separate flask, dissolve an equimolar amount of O,O'-dibenzoyl-(2R,3R)-tartaric acid in the same solvent system.
-
Slowly add the resolving agent solution to the tetramisole solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to stand at a controlled temperature to induce crystallization of the less soluble diastereomeric salt (Dexamisole-O,O'-dibenzoyl-(2R,3R)-tartrate). The use of ultrasound may assist in crystallization.[6]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Isolation of Dexamisole Free Base:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add a sodium hydroxide solution to break the salt and liberate the Dexamisole free base.
-
Extract the aqueous solution with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the Dexamisole free base.
-
-
Recovery of Levamisole (Optional):
-
The mother liquor from the fractional crystallization step contains the more soluble diastereomeric salt of Levamisole. Levamisole can be recovered using a similar procedure of basification and extraction.
-
Table 3: Expected Outcome of Classical Resolution
| Parameter | Expected Result |
| Yield of Dexamisole | Dependent on crystallization efficiency |
| Enantiomeric Purity | >98% ee (can be improved with recrystallization) |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isolation of Dexamisole using classical resolution.
Caption: Workflow for Dexamisole Isolation.
Conclusion
The choice of method for the chiral separation of tetramisole depends on the desired scale and purity requirements. Analytical HPLC and SFC are ideal for rapid purity checks and method development. For the preparative isolation of Dexamisole, classical resolution via diastereomeric salt formation offers a scalable and efficient approach. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the chiral separation of tetramisole.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. selvita.com [selvita.com]
- 4. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ultrasound-assisted crystallization in the diastereomeric salt resolution of tetramisole enantiomers in ternary system with O,O'-dibenzoyl-(2R,3R)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Dexamisole Hydrochloride In Vivo Administration: Application Notes and Protocols for Mouse Models
Introduction
Dexamisole, the dextrorotatory isomer of tetramisole, has a distinct pharmacological profile from its levo-isomer, levamisole. While levamisole is widely used as an anthelmintic and immunomodulatory agent, dexamisole has been investigated for its effects on the central nervous system, particularly its potential antidepressant-like activity.[1] This document provides a summary of available in vivo administration protocols for dexamisole and its related compound, levamisole, in mouse models, intended for researchers, scientists, and drug development professionals. Due to the limited specific literature on dexamisole administration protocols, information from levamisole studies is included as a reference point for dose and administration route selection.
Data Presentation: Quantitative Administration Protocols
The following tables summarize the in vivo administration protocols for levamisole hydrochloride in mice, which can serve as a basis for developing protocols for dexamisole hydrochloride.
Table 1: Levamisole Hydrochloride Administration in Mouse Models
| Mouse Strain | Administration Route | Dosage | Dosing Schedule | Application | Reference |
| Balb c/nut | Oral drenching | 5, 10, 20 mg/kg | Single dose | Anthelmintic efficacy | [2][3] |
| Balb c/nut | Subcutaneous injection | 5, 10, 20 mg/kg | Single dose | Anthelmintic efficacy | [2][3] |
| CD-1 | Oral (in drinking water) | 50 µg/mL, 200 µg/mL | Daily for 30 days | Weight gain prevention | [4] |
| Charles River CD cobs | Oral | 2.5 mg/kg | Single dose | Pharmacokinetic study | [5] |
| C3H black mice | Oral | 2.5 mg/kg | Single dose | Pharmacokinetic study | [5] |
| Not Specified | Intraperitoneal injection | 10 mg/kg | Single dose | Effect on microsomal enzymes | [6] |
Experimental Protocols
Protocol 1: Oral Administration of this compound
This protocol is adapted from studies using oral administration of levamisole in mice.[2][3][5]
Objective: To administer a precise dose of this compound orally to mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
Syringes (1 mL)
-
Animal balance
-
Mouse restraints
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average weight of the mice.
-
Dissolve the this compound in the chosen vehicle to a final concentration that allows for an administration volume of 5-10 mL/kg. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing.
-
Calculate the exact volume of the dosing solution for each mouse.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Introduce the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
-
Protocol 2: Subcutaneous Administration of this compound
This protocol is based on the subcutaneous injection of levamisole in mice.[2][3]
Objective: To administer this compound via subcutaneous injection for systemic delivery.
Materials:
-
This compound
-
Sterile, isotonic saline or other appropriate vehicle
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
Animal balance
-
Mouse restraints
Procedure:
-
Preparation of Injectable Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle at a concentration suitable for subcutaneous injection (typically not exceeding 10 mL/kg).
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse and lift the skin on the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the solution slowly to form a subcutaneous bleb.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Levamisole's Immunomodulatory Effect
Levamisole, the levo-isomer of dexamisole, is known to have immunomodulatory effects. It is thought to mimic the action of the thymic hormone thymopoietin, influencing various components of the immune system.[7]
Caption: Levamisole's immunomodulatory action via thymopoietin mimicry.
Experimental Workflow for In Vivo Administration and Monitoring
This diagram illustrates a general workflow for administering a compound to mice and monitoring the outcomes.
Caption: General workflow for in vivo compound administration in mice.
Concluding Remarks
The provided protocols and data, primarily derived from studies on levamisole, offer a foundational guide for the in vivo administration of this compound in mouse models. Researchers should perform dose-ranging studies to determine the optimal and maximum tolerated dose of dexamisole for their specific experimental context. Careful observation and documentation of any behavioral or physiological changes in the animals are crucial for ensuring animal welfare and the validity of the experimental results.
References
- 1. Psychopharmacological profile of dexamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of levamisole administered orally or parenterally against Heligmosomoides polygyrus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of levamisole administered orally or parenterally against Heligmosomoides polygyrus in mice | Journal of Helminthology | Cambridge Core [cambridge.org]
- 4. Levamisole: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 6. [Effects of dibasol and levamisole on the microsomal enzyme system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Pathway for Dexamisole Hydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Dexamisole hydrochloride. The primary pathway described involves the initial synthesis of the racemic mixture, Tetramisole hydrochloride, followed by a chiral resolution to isolate the desired dextrorotatory enantiomer, Dexamisole. This approach is well-documented and provides a reliable method for obtaining the enantiomerically pure compound.
I. Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of the racemic compound, Tetramisole. The key steps involve the formation of an intermediate, 2-imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride, which then undergoes cyclization to form Tetramisole. The free base of Tetramisole is subsequently resolved using a chiral resolving agent to separate the dexamisole and levamisole enantiomers. Finally, the isolated Dexamisole free base is converted to its hydrochloride salt.
II. Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of the synthesis and resolution processes.
Table 1: Synthesis of Tetramisole Free Base
| Parameter | Value | Reference |
| Starting Material | (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride | CN111138457A |
| Reagents | Hydrochloric acid, Chlorosulfonic acid, Sodium hydroxide | CN111138457A |
| Reaction Temperature | 45-50 °C (Cyclization) | CN111138457A |
| pH for free base precipitation | 9.5-10.5 | CN111138457A |
| Yield of Tetramisole free base | 96.30% - 98.50% | CN111138457A |
| Purity of Tetramisole free base | 97.87% - 98.62% | CN111138457A |
Table 2: Chiral Resolution of Tetramisole
| Parameter | Value | Reference |
| Racemic Mixture | D,L-tetramisole hydrochloride | US3579530A |
| Resolving Agent | Monosodium N-p-toluenesulphonyl-L-(+)-glutamate | US3579530A |
| Solvent | Water | US3579530A |
| Reaction Temperature | 90 °C | US3579530A |
| Yield of crude L-tetramisole (from mother liquor) | 67% of theory | US3579530A |
| Specific Rotation of crude L-tetramisole | [α] = -77° (c=1, CHCl3) | US3579530A |
Note: The patent focuses on the isolation of L-tetramisole (Levamisole); D-tetramisole (Dexamisole) would be recovered from the diastereomeric salt precipitate.
III. Experimental Protocols
A. Synthesis of Racemic Tetramisole Hydrochloride
This protocol is adapted from methodologies described in patent literature for the synthesis of Tetramisole.
1. Synthesis of Tetramisole Free Base [1]
-
Step 1: Cyclization
-
To a four-necked flask equipped with a mechanical stirrer, add 25.85 g of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride.
-
Add 25.85 g of 36.5% hydrochloric acid.
-
Maintain the temperature of the water bath at 45-50 °C.
-
Slowly add 17.50 g of chlorosulfonic acid dropwise while stirring, ensuring the reaction temperature is strictly controlled between 45-50 °C.
-
After the addition is complete, cool the reaction mixture to 10 °C using an ice-water bath.
-
-
Step 2: Precipitation of Free Base
-
Slowly adjust the pH of the cooled solution to 9.5-10.5 using a 35% (w/w) aqueous solution of sodium hydroxide.
-
Once the pH is stable, filter the precipitate.
-
The resulting solid is Tetramisole free base.
-
2. Formation of Tetramisole Hydrochloride
-
Dissolve the obtained Tetramisole free base in a suitable solvent such as ethanol.
-
Saturate the solution with dry hydrogen chloride gas until precipitation is complete.
-
Filter the precipitate and dry to obtain Tetramisole hydrochloride.
B. Chiral Resolution of Tetramisole to Dexamisole
This protocol is based on the resolution process described in US Patent 3,579,530.[2]
-
Step 1: Preparation of the Diastereomeric Salt
-
Prepare a solution of 48.3 g (0.15 mole) of monosodium N-p-toluenesulphonyl-L-(+)-glutamate in 750 ml of water.
-
Heat the solution to 90 °C.
-
Add 72.3 g (0.30 mole) of D,L-tetramisole hydrochloride to the heated solution.
-
The diastereomeric salt of D-tetramisole with the resolving agent will preferentially crystallize upon cooling.
-
-
Step 2: Isolation of the Dexamisole Diastereomeric Salt
-
Allow the solution to cool to room temperature to facilitate crystallization.
-
Filter the crystalline precipitate. This precipitate is the diastereomeric salt of Dexamisole.
-
-
Step 3: Liberation of Dexamisole Free Base
-
Treat the isolated diastereomeric salt with an aqueous sodium hydroxide solution to liberate the Dexamisole free base.
-
Extract the Dexamisole free base with an organic solvent such as methylene chloride.
-
Wash the organic extract with water, dry it over anhydrous sodium carbonate, and evaporate the solvent to obtain crude Dexamisole.
-
-
Step 4: Formation of this compound
-
Dissolve the crude Dexamisole in ethanol.
-
Saturate the solution with dry hydrogen chloride gas.
-
The precipitated solid is this compound. Filter and dry the product.
-
IV. Visualizations
A. Synthesis Pathway of this compound
Caption: Overall synthesis pathway for this compound.
B. Experimental Workflow for Chiral Resolution
Caption: Experimental workflow for the chiral resolution of Tetramisole.
References
Troubleshooting & Optimization
Dexamisole hydrochloride stability in aqueous solution
This technical support center provides guidance on the stability of Dexamisole Hydrochloride in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: this compound powder is stable and should be stored at room temperature in a dry, well-ventilated place. It is also recommended to keep it in a tightly closed container and protected from light, as it is sensitive to light.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. Acidic solutions are relatively stable. However, hydrolysis occurs in alkaline (basic) conditions, and the rate of this degradation increases with both increasing pH and temperature.
Q3: What is the recommended pH for preparing an aqueous solution of this compound?
A3: To ensure stability, it is recommended to prepare aqueous solutions of this compound in a slightly acidic to neutral pH range. A study on the related compound, levamisole hydrochloride, showed stability in a pH 7 buffer for at least 9 days at room temperature.
Q4: Can I store aqueous solutions of this compound? For how long and at what temperature?
A4: Aqueous solutions of the related compound tetramisole hydrochloride are reported to be stable for approximately one month when stored at 2-8°C. For levamisole hydrochloride solutions, storage at 4°C showed good stability for at least 90 days. Based on this, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8°C) to minimize degradation, especially if the solution is not acidic. It is not recommended to store aqueous solutions for more than one day without stability verification.
Q5: Is this compound sensitive to light in an aqueous solution?
A5: Yes, this compound is sensitive to light. A forced degradation study on the related compound tetramisole hydrochloride showed a 12.25% degradation when exposed to sunlight for 48 hours. Therefore, it is crucial to protect aqueous solutions from light by using amber vials or by covering the container with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency in prepared aqueous solution. | Alkaline Hydrolysis: The pH of the solution may be alkaline, leading to rapid degradation. | Ensure the pH of your aqueous solution is in the acidic to neutral range. If necessary, use a suitable buffer. Store the solution at 2-8°C. |
| Elevated Temperature: Storage at room temperature or higher can accelerate degradation, especially in non-acidic solutions. | Store all aqueous solutions of this compound at refrigerated temperatures (2-8°C). | |
| Light Exposure: The compound can degrade upon exposure to light. | Protect solutions from light by using amber-colored containers or by wrapping the container with an opaque material like aluminum foil. | |
| Appearance of unknown peaks in chromatography. | Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis. | Review the preparation and storage conditions of your solution. Refer to the stability data to identify potential degradation pathways. Ensure the analytical method is capable of separating the main compound from its degradation products. |
| Precipitation in the aqueous solution. | Solubility Issues: The concentration of this compound may exceed its solubility in the prepared solvent system. | This compound is generally soluble in water. If precipitation occurs, verify the concentration and consider gentle warming or sonication to aid dissolution. Ensure the final concentration is within the solubility limits for your specific conditions. |
Stability Data
The following table summarizes the degradation of tetramisole hydrochloride (the racemic mixture containing dexamisole) under various stress conditions. This data can be indicative of the stability of this compound.
| Stress Condition | Description | % Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 22.63% |
| Basic Hydrolysis | 0.1 M NaOH | 20.35% |
| Oxidative Degradation | 30% H₂O₂ | 18.58% |
| Photolytic Degradation | Sunlight exposure for 48 hours | 12.25% |
| Thermal Degradation (Solid) | 100°C for 24 hours | No degradation |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is a general guideline for assessing the stability of this compound under stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for a specified period (e.g., 2 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to direct sunlight for a specified period (e.g., 48 hours).
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
For solution stability, heat the stock solution at a controlled temperature (e.g., 60°C) for a specified period.
-
For solid-state stability, expose the powdered this compound to a high temperature (e.g., 100°C) for a specified period.
-
3. Analysis:
-
Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method.
-
The percentage degradation can be calculated by comparing the peak area of the parent drug in the stressed and unstressed samples.
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be used to separate this compound from its degradation products. Method optimization may be required.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
troubleshooting Dexamisole precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexamisole. The following information addresses common issues, particularly precipitation, that may be encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My Dexamisole, dissolved in DMSO, precipitated after I added it to my cell culture medium. Why did this happen?
A1: Precipitation of a DMSO-dissolved compound upon addition to an aqueous solution like cell culture medium is a common issue, often referred to as "salting out."[1] This occurs because the compound is significantly less soluble in the aqueous environment of the medium compared to the highly polar aprotic solvent, DMSO.[1] The abrupt change in solvent polarity reduces the compound's solubility, causing it to come out of solution and form a precipitate.
Q2: What is the recommended solvent for Dexamisole?
A2: Dexamisole is reported to be soluble in DMSO.[2] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is the standard practice.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended target.[3][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[3]
Q4: How should I prepare my Dexamisole stock solution?
A4: To minimize the final DMSO concentration, you should prepare a highly concentrated stock solution of Dexamisole in DMSO. The exact concentration will depend on the required final concentration in your assay. Always use high-purity, sterile DMSO. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: My Dexamisole powder is not dissolving well in DMSO. What can I do?
A5: If you encounter difficulty in dissolving Dexamisole powder in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication for a few minutes.[4] Ensure the vial is tightly capped to prevent contamination and evaporation.
Q6: How should I store my Dexamisole stock solution?
A6: Dexamisole powder should be stored under the conditions specified by the supplier, typically in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.[2] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]
Troubleshooting Guide: Dexamisole Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent Dexamisole precipitation in your cell culture experiments.
Problem: Precipitate forms immediately upon adding Dexamisole stock to the cell culture medium.
Possible Causes:
-
Low Solubility in Aqueous Media: Dexamisole is likely much less soluble in the aqueous, buffered cell culture medium (pH ~7.4) than in DMSO.
-
High Final Concentration: The desired final concentration of Dexamisole in the medium may exceed its solubility limit.
-
Incorrect Dilution Technique: Rapidly adding the DMSO stock to the medium can cause localized high concentrations, leading to precipitation.
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the Dexamisole stock solution drop-wise and slowly.[4] This helps to disperse the compound quickly and avoid localized supersaturation.
-
-
Increase the Volume of Medium: If possible, add the DMSO stock to a larger volume of medium to achieve a more gradual dilution.
-
Serial Dilution: Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.
-
Re-dissolve Precipitate: If a precipitate has already formed, you can try to re-dissolve it by incubating the medium at 37°C for 10-30 minutes with gentle agitation.[4] However, be aware that this may not always be successful and could affect the stability of the compound.
-
Lower the Final Concentration: If precipitation persists, the target concentration may be too high. Consider performing a dose-response experiment starting from a lower, soluble concentration.
Problem: The medium becomes cloudy or a precipitate forms over time during incubation.
Possible Causes:
-
Compound Instability: Dexamisole may be unstable at the pH and temperature of the cell culture, leading to degradation and precipitation of the degradation products. The stability of its enantiomer, Levamisole, is known to decrease as the pH increases.
-
Interaction with Media Components: Dexamisole might interact with components in the serum or the basal medium itself, forming insoluble complexes.
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of Dexamisole.
Solutions:
-
Assess Stability:
-
Prepare the Dexamisole-containing medium and incubate it under the same conditions as your experiment but without cells. Observe for precipitation over time. This will help distinguish between compound instability and cell-mediated effects.
-
-
Use Freshly Prepared Solutions: Prepare the Dexamisole working solution immediately before use to minimize the risk of degradation.
-
Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage, as proteins in the serum can sometimes contribute to compound precipitation.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent evaporation from the culture plates or flasks.
Data Presentation
Table 1: Solubility Data of Dexamisole and Related Compounds
| Compound | Solvent | Solubility | Notes |
| Dexamisole | DMSO | Soluble[2] | Quantitative data not available. Formulation in DMSO is recommended.[2] |
| Levamisole HCl | Water | 50 mg/mL[5] | Requires sonication. |
| DMSO | 15.5 mg/mL[5] | Requires sonication and warming. Use freshly opened DMSO.[5] | |
| Ethanol | 12.5 mg/mL[5] | Requires sonication. | |
| Tetramisole HCl | Water | 50 mg/mL[6] | |
| DMSO | Insoluble[7] | Moisture-absorbing DMSO reduces solubility.[7] |
Note: Levamisole is the levo-isomer and Tetramisole is the racemic mixture containing both Dexamisole and Levamisole. This data is provided as a reference due to the limited direct solubility data for Dexamisole.
Table 2: Stability Profile of Levamisole (Enantiomer of Dexamisole)
| Condition | Stability | Source |
| Aqueous Solution (from powder) | Stable for at least 90 days at 4°C and 23°C. | |
| Aqueous Solution (from tablets) | Stable for at least 90 days at 4°C and 15 days at 23°C. | |
| pH Influence | The rate of decomposition rapidly increases between pH 5 and 7. At pH 8, it is about seventy times faster than at pH 2. |
This data for Levamisole suggests that the stability of Dexamisole may also be pH-dependent. The physiological pH of cell culture medium (~7.4) may contribute to its degradation over time.
Experimental Protocols
Protocol for Preparation of Dexamisole Stock Solution
-
Materials:
-
Dexamisole powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of Dexamisole powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Add the calculated volume of DMSO to the vial containing the Dexamisole powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, warm the vial in a 37°C water bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualization
Caption: Troubleshooting workflow for Dexamisole precipitation.
Caption: Dexamisole stock solution preparation workflow.
References
Dexamisole Technical Support Center: Optimizing Concentration for Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Dexamisole concentration for use as a negative control in experiments, particularly those involving its active enantiomer, Levamisole.
Frequently Asked Questions (FAQs)
Q1: What is Dexamisole and why is it used as a control?
A1: Dexamisole is the dextrorotatory (R)-enantiomer of the synthetic compound Tetramisole. It is considered the inactive isomer, in contrast to its levorotatory (S)-enantiomer, Levamisole, which exhibits potent biological activity, most notably the inhibition of alkaline phosphatase (ALP). Dexamisole is used as a negative control to ensure that any observed effects in an experiment are due to the specific biological activity of Levamisole and not due to the general chemical structure, solvent effects, or other non-specific interactions.
Q2: What is the primary mechanism of action of Levamisole that Dexamisole is used to control for?
A2: Levamisole is a well-characterized inhibitor of most isoforms of alkaline phosphatase (ALP), an enzyme involved in various cellular processes, including dephosphorylation reactions. Dexamisole, even at high concentrations, does not inhibit ALP activity. Therefore, it is an ideal negative control for studies investigating the effects of Levamisole on ALP-dependent pathways.
Q3: What is a typical starting concentration for Dexamisole in a control experiment?
A3: As a general principle, Dexamisole should be used at the same concentration as Levamisole in your experiment. A common concentration of Levamisole used to achieve significant inhibition of alkaline phosphatase in vitro is 1 mM. Therefore, a starting concentration of 1 mM for Dexamisole is recommended for most cell-based assays. However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q4: Is Dexamisole known to have any off-target effects?
A4: While Dexamisole is considered largely inactive, particularly with respect to alkaline phosphatase, it is a good laboratory practice to assume that any small molecule could have potential off-target effects at high concentrations. It is therefore essential to perform a cytotoxicity assay to ensure that the chosen concentration of Dexamisole does not affect cell viability or other critical parameters in your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected results in the Dexamisole control group (e.g., decreased cell viability, altered signaling). | 1. High Concentration: The concentration of Dexamisole may be too high for your specific cell line, leading to off-target toxicity. 2. Contamination: The Dexamisole stock solution or the cell culture may be contaminated. 3. Solubility Issues: Dexamisole may not be fully dissolved, leading to inconsistent concentrations in the wells. | 1. Perform a dose-response cytotoxicity assay (see Experimental Protocols section) to determine the maximum non-toxic concentration of Dexamisole for your cells. 2. Use sterile techniques when preparing and handling the Dexamisole stock solution. Filter-sterilize the stock solution. Regularly check cell cultures for signs of contamination. 3. Ensure complete dissolution of Dexamisole in the appropriate solvent before adding it to the cell culture medium. Visually inspect for precipitates. |
| High variability between replicate wells in the Dexamisole control group. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of Dexamisole solution. 2. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. 3. Edge Effects: Evaporation from the outer wells of a multi-well plate. | 1. Use calibrated pipettes and proper pipetting techniques. Mix the Dexamisole solution thoroughly before each use. 2. Ensure a homogenous cell suspension before seeding. Mix the cell suspension between seeding replicates. 3. Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Dexamisole appears to be inhibiting the target enzyme/pathway. | 1. Impure Dexamisole: The Dexamisole reagent may be contaminated with its active isomer, Levamisole. 2. Incorrect Reagent: The wrong reagent may have been used. | 1. Source high-purity Dexamisole from a reputable supplier. If possible, verify the purity and identity of the compound. 2. Double-check the labeling of all reagents to ensure that Dexamisole was used for the control group. |
Experimental Protocols
Protocol 1: Preparation of Dexamisole Stock Solution
-
Determine the appropriate solvent: Dexamisole hydrochloride is generally soluble in water and cell culture media. However, always refer to the manufacturer's instructions. If using a different salt or the free base, solubility may vary.
-
Weigh the required amount: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve in sterile solvent: Under sterile conditions (e.g., in a laminar flow hood), dissolve the Dexamisole powder in a small volume of sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 100 mM).
-
Filter-sterilize: To prevent contamination, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, protected from light.
Protocol 2: Determining the Optimal Non-Toxic Concentration of Dexamisole using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Dexamisole Dilutions: Prepare a series of dilutions of your Dexamisole stock solution in complete cell culture medium. A suggested range is from 0.1 µM to 10 mM. Also, include a vehicle control (medium with the same concentration of the solvent used to dissolve Dexamisole) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add the Dexamisole dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that is relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration of Dexamisole for your control experiments is the highest concentration that does not significantly reduce cell viability.
Data Presentation
Table 1: Example Data from a Dexamisole Cytotoxicity Assay (MTT) on a Hypothetical Cell Line
| Dexamisole Concentration (mM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 0.5 | 1.21 | 96.8% |
| 1 | 1.19 | 95.2% |
| 2 | 1.15 | 92.0% |
| 5 | 0.85 | 68.0% |
| 10 | 0.45 | 36.0% |
Based on this example data, a concentration of 1 mM or 2 mM Dexamisole would be a suitable non-toxic concentration for control experiments.
Visualizations
Caption: Dexamisole as a negative control for Levamisole's inhibition of ALP.
Caption: Workflow for determining the optimal Dexamisole concentration.
Caption: Logical relationship of controls in a Levamisole experiment.
potential off-target effects of Dexamisole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dexamisole hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target activities of this compound?
A1: this compound's primary off-target activities are centered on the adrenergic system. It has been shown to inhibit the neuronal uptake of norepinephrine, a mechanism of action similar to that of tricyclic antidepressants. This suggests that Dexamisole can potentiate noradrenergic neurotransmission. Additionally, while its enantiomer, Levamisole, is a more potent inhibitor of monoamine oxidase (MAO), Dexamisole may also exhibit some inhibitory activity against this enzyme.
Q2: We are observing unexpected cardiovascular effects in our animal model after administering this compound. What could be the cause?
A2: Unexpected cardiovascular effects could be linked to Dexamisole's interaction with the adrenergic system. By blocking the reuptake of norepinephrine, Dexamisole can lead to increased levels of this neurotransmitter in the synapse. This can result in downstream activation of adrenergic receptors, potentially causing changes in heart rate, blood pressure, and vascular tone. It is also possible that Dexamisole has direct off-target effects on adrenergic receptors, although specific binding affinity data is limited. We recommend monitoring cardiovascular parameters closely and considering the use of specific adrenergic receptor antagonists to dissect the observed effects.
Q3: Our in vitro assay results are showing variability when using this compound. Could off-target effects be interfering?
A3: Yes, off-target effects could contribute to assay variability. If your assay system contains components of the adrenergic system, such as norepinephrine transporters or adrenergic receptors, Dexamisole's activity at these sites could influence your results. For example, in cell-based assays, inhibition of norepinephrine uptake could alter cellular signaling pathways. To troubleshoot this, we recommend using a more defined, cell-free assay system if possible, or employing specific inhibitors to block potential off-target interactions and isolate the on-target effect of Dexamisole.
Q4: Are there any known neurological off-target effects of this compound?
A4: The pharmacological profile of Dexamisole resembles that of tricyclic antidepressants, suggesting potential neurological effects. Its ability to modulate noradrenergic activity can influence mood, arousal, and other central nervous system functions. Sedative and hypothermic effects have also been reported. Researchers should be aware of these potential central nervous system effects when designing and interpreting in vivo studies.
Q5: How does the pharmacokinetic profile of Dexamisole impact its off-target effects?
A5: Dexamisole has a longer apparent elimination half-life (approximately 7.02–10.0 hours in humans) compared to its levo-isomer, Levamisole (approximately 2.87–4.77 hours)[1]. This longer half-life means that Dexamisole and its potential off-target effects may persist for a more extended period after administration, which should be a consideration in the design of experimental protocols, especially in multi-dosing studies.
Troubleshooting Guides
Issue 1: Unexplained sympathomimetic-like effects observed in vivo.
-
Problem: Administration of this compound leads to unexpected increases in heart rate, blood pressure, or other signs of sympathetic nervous system activation.
-
Potential Cause: Inhibition of the norepinephrine transporter (NET) by Dexamisole, leading to an accumulation of norepinephrine in the synaptic cleft.
-
Troubleshooting Steps:
-
Confirm NET Inhibition: Conduct an in vitro norepinephrine uptake assay to quantify the inhibitory potency (IC50) of your batch of this compound.
-
Adrenergic Receptor Blockade: In your in vivo model, co-administer specific α- and β-adrenergic receptor antagonists to determine if the observed effects are mediated by downstream receptor activation.
-
Dose-Response Analysis: Perform a thorough dose-response study to establish the concentration at which these sympathomimetic-like effects appear and whether they correlate with the expected on-target activity.
-
Issue 2: Inconsistent results in monoamine oxidase (MAO) activity assays.
-
Problem: You are using Dexamisole as a control compound and observing weak or inconsistent inhibition of MAO activity.
-
Potential Cause: Dexamisole is a less potent MAO inhibitor compared to its enantiomer, Levamisole. The observed variability could be due to assay sensitivity or the specific isoform of MAO being tested.
-
Troubleshooting Steps:
-
Use a More Potent Inhibitor: For a positive control for MAO inhibition, consider using Levamisole or a known selective MAO-A or MAO-B inhibitor.
-
Determine IC50: If investigating Dexamisole's effect is the primary goal, perform a full dose-response curve to determine its IC50 for both MAO-A and MAO-B to understand its potency and selectivity.
-
Assay Validation: Ensure your MAO assay is validated and has sufficient sensitivity to detect weak inhibitors.
-
Quantitative Data Summary
| Off-Target | Interaction Type | Reported Effect of Dexamisole | Quantitative Data (IC50, Ki, Kd) |
| Norepinephrine Transporter (NET) | Inhibition of uptake | More potent inhibitor than Levamisole | Not reported |
| Monoamine Oxidase A (MAO-A) | Enzyme inhibition | Less potent inhibitor than Levamisole | Not reported |
| Monoamine Oxidase B (MAO-B) | Enzyme inhibition | Less potent inhibitor than Levamisole | Not reported |
| Adrenergic Receptors (α1, α2, β1, β2) | Binding affinity | Potential for interaction due to increased norepinephrine levels | Not reported |
| Dopamine Receptors | Binding affinity | No direct evidence found | Not reported |
| Serotonin Receptors | Binding affinity | No direct evidence found | Not reported |
| Cholinergic Receptors | Binding affinity | No direct evidence found | Not reported |
Experimental Protocols
Key Experiment 1: In Vitro Norepinephrine Uptake Assay
This protocol is designed to determine the inhibitory effect of this compound on the norepinephrine transporter (NET).
-
Principle: This assay measures the uptake of a radiolabeled substrate (e.g., [³H]-norepinephrine) into cells expressing NET. An inhibitor will reduce the amount of radioactivity accumulated in the cells.
-
Materials:
-
Cells stably expressing human NET (e.g., HEK293-hNET cells)
-
[³H]-Norepinephrine
-
This compound
-
Known NET inhibitor as a positive control (e.g., Desipramine)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
-
-
Methodology:
-
Plate NET-expressing cells in a suitable multi-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound and the positive control.
-
Pre-incubate the cells with the test compounds or vehicle for a specified time.
-
Initiate the uptake by adding [³H]-norepinephrine to the wells.
-
Incubate for a defined period at the appropriate temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Key Experiment 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is to assess the inhibitory potential of this compound on MAO-A and MAO-B activity.
-
Principle: This assay measures the activity of MAO enzymes by detecting a product of the enzymatic reaction. The MAO-Glo™ assay, for example, uses a luminogenic substrate that is converted by MAO into luciferin, which then generates a light signal with luciferase.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (or similar) containing MAO substrate, buffer, and detection reagent
-
This compound
-
Selective MAO-A (e.g., Clorgyline) and MAO-B (e.g., Pargyline) inhibitors as positive controls
-
Luminometer
-
-
Methodology:
-
Prepare serial dilutions of this compound and the control inhibitors.
-
In a white multi-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compounds or vehicle.
-
Pre-incubate to allow for interaction between the enzyme and the inhibitor.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate at the recommended temperature for a specified time.
-
Stop the reaction and generate the luminescent signal by adding the detection reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values for both MAO-A and MAO-B.
-
Visualizations
Caption: Potential off-target signaling pathway of this compound.
References
Technical Support Center: Dexamisole Enantiomeric Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the enantiomeric purity of Dexamisole samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the enantiomeric purity of Dexamisole?
A1: Dexamisole is the (R)-enantiomer of tetramisole, while its counterpart is the (S)-enantiomer, Levamisole. Enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, ensuring the enantiomeric purity of Dexamisole is critical for safety, efficacy, and regulatory compliance in pharmaceutical applications. In forensic toxicology, the enantiomeric ratio can help in determining the source of the substance.[1][2]
Q2: What is the primary analytical technique for determining the enantiomeric purity of Dexamisole?
A2: The most widely used and effective technique is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP).[3][4][5] This method allows for the physical separation of the Dexamisole and Levamisole enantiomers, enabling their individual quantification.
Q3: What type of chiral stationary phases (CSPs) are effective for Dexamisole separation?
A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective. Specifically, columns like Lux i-cellulose-5 and cellulose tris(3,5-dimethylphenylcarbamate) have been successfully used for the chiral separation of Dexamisole and Levamisole.[4][5][6][7]
Q4: What detection methods are commonly coupled with chiral HPLC for this analysis?
A4: Mass Spectrometry (MS) and Circular Dichroism (CD) are frequently used detectors.[2][3][4]
-
LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for quantifying low levels of the undesired enantiomer, especially in complex matrices like plasma or serum.[1][2]
-
HPLC-CD: Provides direct information on the chirality of the eluting compounds, which can be crucial for peak identification and confirming the elution order of the enantiomers.[4][5]
-
UV/Fluorescence detectors: Can also be used, but they are non-specific to chirality.[3][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase.- Incorrect mobile phase composition.- Suboptimal column temperature. | - Select a polysaccharide-based chiral column known to be effective for tetramisole enantiomers (e.g., Lux i-cellulose-5).[6][7]- Optimize the mobile phase. A common starting point is a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium acetate).[6][7]- Adjust the column temperature. A temperature of 50°C has been shown to be effective.[6][7] |
| Peak tailing or broad peaks | - Sample overload.- Column contamination or degradation.- Inappropriate mobile phase pH. | - Reduce the sample concentration or injection volume.- Flush the column with a strong solvent or replace it if necessary.- Ensure the mobile phase pH is compatible with the analyte and the stationary phase. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Unstable column temperature. | - Ensure the HPLC system is properly equilibrated and delivering a consistent flow rate.- Use a column oven to maintain a stable temperature. |
| Low sensitivity | - Inadequate detector settings.- Low sample concentration.- Matrix effects (in biological samples). | - Optimize detector parameters (e.g., for MS/MS, tune the parent and product ions).- Concentrate the sample if possible.- Employ a sample preparation technique like Solid Phase Extraction (SPE) to remove interfering substances.[9] |
| Inaccurate quantification | - Non-linearity of the calibration curve.- Degradation of standards.- Inaccurate integration of peaks. | - Prepare a fresh calibration curve over the expected concentration range of the samples.- Use freshly prepared or properly stored standards.- Manually review and adjust peak integration where necessary. |
Experimental Protocols
Chiral HPLC-MS/MS Method for Dexamisole and Levamisole in Plasma
This protocol is based on a validated method for the determination of tetramisole enantiomers in equine plasma.[6][7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water and then a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Chiral Column: Lux i-cellulose-5 (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Isocratic elution with a 1:1 mixture of 10 mM ammonium acetate in water and acetonitrile.[6][7]
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Dexamisole, Levamisole, and an internal standard (if used) should be optimized.
4. Data Analysis
-
Construct calibration curves for both Dexamisole and Levamisole using standards of known concentrations.
-
Calculate the concentration of each enantiomer in the samples based on the peak areas and the calibration curves.
-
Determine the enantiomeric purity (or enantiomeric excess, ee%) using the following formula:
-
ee% = ([Dexamisole] - [Levamisole]) / ([Dexamisole] + [Levamisole]) x 100
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated chiral HPLC-MS/MS method for the analysis of Dexamisole and Levamisole.[6][7]
| Parameter | Dexamisole | Levamisole |
| Linearity Range | 0 - 50 ng/mL | 0 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Accuracy | 97.78 - 102.44% | 99.16 - 102.82% |
| Inter-day Precision (%RSD) | 3.16% | 2.85% |
| Retention Time | ~5.94 min | ~6.62 min |
| Resolution (Rs) | \multicolumn{2}{c | }{1.50} |
Visualizations
Caption: Workflow for determining the enantiomeric purity of Dexamisole in plasma samples.
Caption: Troubleshooting logic for poor enantiomeric separation in HPLC.
References
- 1. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 2. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchgate.net [researchgate.net]
- 5. Determination of levamisole and tetramisole in seized cocaine samples by enantioselective high-performance liquid chromatography and circular dichroism detection. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. uma.es [uma.es]
- 9. researchgate.net [researchgate.net]
improving Dexamisole hydrochloride shelf life and storage conditions
Welcome to the technical support center for Dexamisole hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the shelf life, storage conditions, and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed, light-resistant container in a dry and well-ventilated area at room temperature. It is crucial to protect it from moisture, light, and heat to ensure its stability.[1]
Q2: What is the typical shelf life of this compound?
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the pH, temperature, and solvent. Acidic solutions are generally more stable than alkaline solutions.[1][3] For instance, a study on Levamisole oral solutions showed that at 25 mg/mL, the solution prepared from powder was stable for at least 90 days when refrigerated at 4°C.[4][5] However, at room temperature (23°C), its stability decreased more rapidly, especially in solutions prepared from tablets which may contain excipients that affect pH.[4][5]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light.[6] It is recommended to store the compound in light-resistant containers to prevent photodegradation. A study on the related compound Tetramisole hydrochloride showed a 12.25% degradation when a solution was exposed to sunlight for 48 hours.[6]
Q5: What are the known degradation pathways for this compound?
A5: Based on studies of the closely related compound Tetramisole hydrochloride, the primary degradation pathways for this compound are hydrolysis (especially under basic conditions), oxidation, and photodegradation.[6][7] The solid form is reported to be thermally stable.[6]
Troubleshooting Guide
Issue 1: Unexpectedly low potency or inconsistent results in my experiments.
-
Possible Cause 1: Improper Storage. Verify that your this compound has been stored according to the recommendations (room temperature, dry, dark place). Exposure to high humidity, elevated temperatures, or light can lead to degradation.
-
Troubleshooting Steps:
-
Review your storage conditions against the recommended guidelines.
-
If improper storage is suspected, consider using a fresh, properly stored batch of the compound for your next experiment.
-
For solutions, always prepare them fresh before use. If you need to store solutions, keep them refrigerated (2-8°C) and protected from light for a limited time.[1]
-
-
Possible Cause 2: Degradation in solution. The pH of your experimental buffer could be causing hydrolysis. Alkaline conditions, in particular, accelerate the degradation of Tetramisole hydrochloride.[1][3]
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is neutral to alkaline, consider adjusting it to a more acidic pH if your experimental protocol allows. Studies on Levamisole show that the rate of decomposition rapidly increases between pH 5 and 7.[4]
-
Run a control experiment with a freshly prepared solution to compare results.
-
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC).
-
Possible Cause: Formation of degradation products. These unknown peaks could be the result of hydrolysis, oxidation, or photodegradation of this compound.
-
Troubleshooting Steps:
-
Review the experimental conditions. Was the sample exposed to light for an extended period? Was it subjected to high temperatures or a high pH environment?
-
A known degradation product from the oxidation of Levamisole is Levamisole S-oxide.[8] It is plausible that Dexamisole would form the corresponding Dexamisole S-oxide.
-
To confirm degradation, you can perform a forced degradation study on a sample of this compound (e.g., by exposing it to acid, base, peroxide, light, and heat) and compare the resulting chromatogram with your experimental sample.
-
Data on Stability of Tetramisole Hydrochloride
The following table summarizes the degradation of Tetramisole hydrochloride under various stress conditions, which provides insight into the potential stability of this compound.
| Stress Condition | Duration | Temperature | Degradation (%) | Number of Degradation Products |
| Hydrolysis | ||||
| 0.1 N HCl | 24 hours | Ambient | 22.63% | 1 |
| 0.1 N NaOH | 4 hours | Ambient | 20.35% | 1 |
| Water | 6 hours | 90°C | No degradation | 0 |
| Oxidation | ||||
| 3% H₂O₂ | 6 hours | Room Temperature | 18.58% | 1 |
| Photodegradation | ||||
| Sunlight Exposure (in solution) | 48 hours | Ambient | 12.25% | 1 |
| Thermal Degradation | ||||
| Solid form | 24 hours | 100°C | No degradation | 0 |
(Data sourced from a stability-indicating HPLC method development study for Tetramisole hydrochloride.[6][7])
Experimental Protocols
Forced Degradation Studies Protocol (Based on Tetramisole Hydrochloride Study[6])
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N hydrochloric acid at room temperature for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N sodium hydroxide at room temperature for 4 hours. Neutralize the solution before analysis.
-
Neutral Hydrolysis: Dissolve this compound in deionized water and heat at 90°C for 6 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 6 hours.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight for 48 hours.
-
Thermal Degradation: Expose the solid powder of this compound to a temperature of 100°C for 24 hours.
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What is the shelf life of levamisole hydrochloride? [tradeindia.com]
- 3. Tetramisole hydrochloride | 5086-74-8 [chemicalbook.com]
- 4. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
unexpected cellular toxicity of Dexamisole hydrochloride
Disclaimer: There is limited publicly available information specifically detailing unexpected cellular toxicity of Dexamisole hydrochloride in research settings. This guide provides general troubleshooting advice, FAQs, and protocols based on standard cell-based assay methodologies and information available for its enantiomer, Levamisole, and the racemic mixture, Tetramisole. Researchers should exercise caution and perform thorough dose-response studies to determine the specific effects of this compound in their experimental systems.
Troubleshooting Guides
This section addresses potential issues that may arise during the experimental evaluation of this compound's effects on cell cultures.
| Question/Issue | Possible Causes & Troubleshooting Steps |
| Inconsistent results in cytotoxicity assays | 1. Compound Instability: Tetramisole hydrochloride, the racemic mixture, is known to hydrolyze under alkaline conditions. Ensure your stock solutions and final dilutions in media are at a stable pH. Prepare fresh dilutions for each experiment from a frozen stock. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity. Use cells within a consistent and low passage range for all experiments. 3. Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Optimize and strictly control the cell seeding density. 4. Edge Effects in Plates: Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental data or ensure proper humidification of the incubator. |
| High background signal in my assay | 1. Compound Interference: this compound may interfere with the assay chemistry. Run a "compound only" control (no cells) to check for direct interaction with your assay reagents (e.g., reduction of MTT reagent). 2. Media Components: Phenol red in cell culture media can interfere with colorimetric and fluorescent assays. Consider using phenol red-free media for the duration of the assay. 3. Contamination: Microbial contamination can affect assay readouts. Regularly check cell cultures for contamination. |
| Observed cellular effects are not dose-dependent | 1. Solubility Issues: The compound may be precipitating at higher concentrations. Visually inspect the media for any precipitate. Refer to the physicochemical properties table for solubility information. 2. Off-Target Effects: Non-specific toxicity or complex biological responses can lead to a non-linear dose-response curve. Consider the possibility of off-target effects, potentially related to those observed with Levamisole. 3. Incorrect Dilution Series: Double-check the calculations and execution of your serial dilutions. |
| Unexpected morphological changes in cells | 1. Differentiation or Senescence: The compound may be inducing cellular differentiation or senescence rather than acute cytotoxicity. Use specific markers to investigate these possibilities (e.g., β-galactosidase staining for senescence). 2. Chiral-Specific Effects: The observed effects may be specific to the R-enantiomer (Dexamisole). If possible, compare the effects with Levamisole (S-enantiomer) and the racemic Tetramisole to determine if the morphological changes are stereospecific. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the difference between Dexamisole, Levamisole, and Tetramisole? | Dexamisole is the R-enantiomer, and Levamisole is the S-enantiomer of the compound 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. Tetramisole is the racemic mixture, meaning it contains equal amounts of Dexamisole and Levamisole.[1] |
| What are the known cellular targets of the racemate, Tetramisole? | Tetramisole is known to be an inhibitor of alkaline phosphatases.[2] The majority of the biological activity of Tetramisole is attributed to its S-enantiomer, Levamisole.[2] Levamisole acts as an agonist at the nicotinic acetylcholine receptors in nematodes and has immunomodulatory effects in mammals.[3][4] |
| How should I prepare this compound for cell-based assays? | This compound's racemic form, Tetramisole hydrochloride, is soluble in water at 50 mg/mL.[2] It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it to the final working concentration in your cell culture medium. Acidic solutions are stable, but hydrolysis can occur under alkaline conditions.[2] |
| Are there any predicted off-target effects I should be aware of? | While specific off-target effects of Dexamisole are not well-documented, its enantiomer, Levamisole, has known immunomodulatory effects and can cause agranulocytosis.[3][5] It is plausible that Dexamisole could have its own unique off-target effects or interact with pathways affected by Levamisole. Researchers should consider screening for effects on immune cell signaling or hematological cell lines if unexpected results are observed. |
| How can I ensure the observed effects are specific to the R-enantiomer (Dexamisole)? | The best practice for working with chiral molecules is to test both enantiomers and the racemic mixture.[6][7] Comparing the cellular effects of Dexamisole, Levamisole, and Tetramisole will help to determine if the observed toxicity is stereospecific. |
Data Presentation
Physicochemical Properties of Tetramisole Hydrochloride
Note: These properties for the racemic mixture are expected to be similar for the individual enantiomers like this compound.
| Property | Value | Reference |
| Molecular Weight | 240.8 g/mol | [2] |
| Solubility in Water | 50 mg/mL | [2] |
| pKa | 8.0 | [2] |
| Stability | Stable in acidic solutions; hydrolysis occurs in alkaline conditions. Aqueous solutions are stable at 2-8°C for approximately one month. | [2] |
User-Generated Cytotoxicity Data Template
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) | Maximum Inhibition (%) |
| e.g., HeLa | e.g., MTT | e.g., 48 | ||
Experimental Protocols
General Colorimetric Cytotoxicity Assay (e.g., MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a fresh cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Fluorescence-Based Cytotoxicity Assay (Membrane Integrity)
This protocol is based on the use of a membrane-impermeant DNA dye (e.g., CellTox™ Green).
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate.
-
Dye and Compound Addition: The dye can be added at the time of cell seeding or along with the compound treatment. Prepare serial dilutions of this compound in a medium containing the fluorescent dye. Add these solutions to the cells.[10][11]
-
Incubation: Incubate the plate for the desired time. Real-time measurements can be taken at multiple time points.
-
Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em).[11]
-
Data Analysis: The increase in fluorescence signal is proportional to the number of dead cells with compromised membrane integrity.[10]
Mandatory Visualizations
Figure 1: Relationship between Dexamisole, Levamisole, and Tetramisole.
Figure 2: General workflow for a cytotoxicity experiment.
Figure 3: Troubleshooting decision tree for inconsistent results.
References
- 1. Dexamisole | C11H12N2S | CID 66374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 805. Levamisole (WHO Food Additives Series 33) [inchem.org]
- 6. Chiral Flavonoids as Antitumor Agents [mdpi.com]
- 7. The Significance of Chirality in Drug Design and Development | Bentham Science [eurekaselect.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing batch-to-batch variability of Dexamisole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexamisole hydrochloride. Our goal is to help you address potential batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hydrochloride salt of Dexamisole, the dextrorotatory (+) enantiomer of tetramisole. It is classified as an antidepressant.[1][2] Its primary mechanism of action is the inhibition of norepinephrine reuptake, leading to increased levels of this neurotransmitter in the synaptic cleft.[3][4] This modulation of the noradrenergic system is believed to be responsible for its antidepressant effects.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability can arise from several factors, including:
-
Chemical Purity: The presence of impurities from the synthesis process can alter the compound's activity.
-
Chiral Purity: As Dexamisole is a chiral molecule, the presence of its levorotatory enantiomer, levamisole, can significantly impact its biological effects. The pharmacological activities of the two enantiomers are different.[5][6][7]
-
Degradation: this compound can degrade under certain conditions, such as exposure to high temperatures, extreme pH, oxidizing agents, or light.[8]
-
Physical Properties: Variations in crystallinity, particle size, and solubility can affect dissolution rates and bioavailability in experiments.
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure stability and consistency, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[9] For long-term storage, consult the Certificate of Analysis provided by the supplier for specific temperature recommendations.[1] Avoid exposure to light and moisture. When preparing solutions, use high-purity solvents and prepare them fresh for each experiment to avoid degradation.
Q4: What are the key quality control parameters I should consider for incoming batches of this compound?
A4: For critical experiments, it is advisable to perform in-house quality control on different batches. Key parameters to assess include:
-
Identity: Confirm the compound's identity using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity: Determine the chemical purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Chiral Purity: Assess the enantiomeric excess using a chiral HPLC or chiral GC method.
-
Solubility: Confirm the solubility in your experimental buffer system.
-
Appearance: Note any visual differences in the physical appearance of the powder (e.g., color, texture).
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Biological Activity
Possible Causes:
-
Batch-to-Batch Variability: As outlined in the FAQs, differences in chemical or chiral purity between batches can lead to varied biological responses.
-
Compound Degradation: The compound may have degraded due to improper storage or handling, or instability in the experimental medium.
-
Incorrect Concentration: Errors in weighing or dilution can lead to an incorrect final concentration of the compound.
-
Solubility Issues: Poor solubility in the experimental buffer can result in a lower effective concentration.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: If possible, analyze the batch using HPLC or LC-MS to confirm its purity and identity. Pay close attention to the chiral purity.
-
Perform a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the EC50 or IC50. Significant shifts in these values between batches indicate variability.
-
Check for Degradation: Prepare fresh solutions and compare their activity to older solutions. If you suspect degradation in your experimental conditions, you can perform a forced degradation study to identify potential degradation products.
-
Ensure Complete Solubilization: Visually inspect your stock and working solutions for any precipitate. If solubility is an issue, consider using a different solvent for the stock solution (ensure it is compatible with your assay) or gentle warming and sonication.
Issue 2: Poor Reproducibility in Analytical Measurements (e.g., HPLC)
Possible Causes:
-
Column Issues: The HPLC column may be degraded or contaminated. For chiral separations, the stationary phase can exhibit memory effects from previous analyses.[10]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially pH adjustments, can lead to shifts in retention times, particularly for ionizable compounds like this compound.[9]
-
Instrumental Problems: Fluctuations in pump pressure, detector noise, or injector issues can all contribute to poor reproducibility.[11][12]
-
Sample Degradation in Autosampler: The compound may not be stable in the autosampler vial for the duration of the analytical run.
Troubleshooting Steps:
-
Column Equilibration and Washing: Ensure the column is thoroughly equilibrated with the mobile phase before each run. For chiral columns, it is crucial to have a dedicated column for a specific method or to implement a rigorous washing protocol between different methods to avoid memory effects.[10]
-
Mobile Phase Consistency: Prepare fresh mobile phase for each analysis and accurately measure the pH. Use a buffer if necessary to maintain a stable pH.
-
System Suitability Tests: Before running your samples, perform system suitability tests (e.g., inject a standard multiple times) to check for consistent retention times, peak areas, and peak shapes.
-
Sample Stability: If your analytical run is long, assess the stability of this compound in the autosampler by re-injecting a sample at the beginning and end of the run.
Data Presentation
Table 1: Key Quality Control Parameters for this compound
| Parameter | Recommended Method | Acceptance Criteria | Potential Impact of Deviation |
| Identity | Mass Spectrometry (MS), NMR | Match to reference spectra | Incorrect compound will lead to invalid results. |
| Chemical Purity | HPLC-UV, LC-MS | ≥ 98% | Impurities can have off-target effects or interfere with the assay. |
| Chiral Purity (e.e.) | Chiral HPLC, Chiral GC | ≥ 99% Dexamisole | The presence of levamisole can alter the biological activity. |
| Residual Solvents | GC-Headspace | As per USP <467> | Can be toxic to cells and affect experimental outcomes. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | High water content can affect stability and accurate weighing. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrument and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC to separate the parent compound from any degradation products. The method is considered stability-indicating if all degradation peaks are well-resolved from the main Dexamisole peak.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase column (e.g., cellulose- or amylose-based).
-
Mobile Phase: A normal-phase eluent such as a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase.
-
Analysis: Inject the sample and a racemic standard of tetramisole to identify the retention times of both Dexamisole and levamisole. Calculate the enantiomeric excess (% e.e.) of your sample.
Mandatory Visualizations
This compound Mechanism of Action
This compound acts as a norepinephrine reuptake inhibitor. This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing the activation of postsynaptic adrenergic receptors. The diagram below illustrates the downstream signaling pathways initiated by the activation of β-adrenergic and α1-adrenergic receptors.
Caption: Dexamisole's mechanism of action and downstream signaling.
Experimental Workflow for Investigating Batch Variability
The following workflow provides a systematic approach to identifying and addressing batch-to-batch variability of this compound.
Caption: Workflow for addressing batch-to-batch variability.
Troubleshooting Logic for Inconsistent Experimental Results
This decision tree outlines a logical approach to troubleshooting inconsistent results that may be related to this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel signaling pathway through the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gαs–Protein Kinase A (PKA) Pathway Signalopathies: The Emerging Genetic Landscape and Therapeutic Potential of Human Diseases Driven by Aberrant Gαs-PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
Dexamisole: An Essential Control for Validating Levamisole-Specific Effects
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's biological effects is paramount. In the study of the anthelmintic drug levamisole, its stereoisomer, dexamisole, serves as an invaluable negative control. This guide provides a comparative overview of dexamisole and levamisole, highlighting the importance of using dexamisole to validate that the observed effects are genuinely attributable to levamisole's specific biological activity.
Levamisole, the levo-isomer of tetramisole, is a potent anthelmintic agent widely used in veterinary and, historically, in human medicine.[1] Its primary mechanism of action is the agonism of nematode nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis of the parasite.[2] Dexamisole, the dextro-isomer, is considered to be several-fold less potent as an antiparasitic agent, making it an ideal control for distinguishing the specific effects of levamisole from any non-specific or off-target effects of the chemical scaffold.[1]
Comparison of Levamisole and Dexamisole
| Feature | Levamisole | Dexamisole |
| Stereochemistry | (S)-(-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole | (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole |
| Primary Activity | Potent anthelmintic; nAChR agonist in nematodes.[2] | Significantly less potent as an antiparasitic.[1] |
| Use in Research | Active compound for studying nematode nAChRs and anthelmintic resistance. | Inactive control to validate the specificity of levamisole's effects. |
Experimental Data: Validating Specificity
-
Nematode Motility and Paralysis Assays: To confirm that paralysis is due to the specific interaction of levamisole with nematode nAChRs and not a general toxic effect of the tetramisole structure.
-
Electrophysiological Studies: To demonstrate that changes in muscle or nerve cell activity are a direct result of levamisole's agonism on nAChRs.
-
Immunomodulatory Studies: Levamisole has also been shown to have immunomodulatory effects. Dexamisole can be used to dissect these effects from its anthelmintic properties.
Experimental Protocols
Caenorhabditis elegans Paralysis Assay
This assay is a common method to quantify the anthelmintic effect of levamisole. To validate the specificity of the effect, a parallel experiment using dexamisole at the same concentrations should be performed.
Objective: To assess the paralytic effect of levamisole on C. elegans and to use dexamisole as a negative control.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
Synchronized population of L4 stage C. elegans
-
Levamisole hydrochloride
-
Dexamisole hydrochloride
-
M9 buffer
-
96-well microtiter plate
Procedure:
-
Prepare stock solutions of levamisole and dexamisole in M9 buffer.
-
Seed NGM plates with E. coli OP50 and allow the bacterial lawn to grow.
-
Wash synchronized L4 worms off the plates with M9 buffer and collect them in a centrifuge tube.
-
Allow the worms to settle by gravity and remove the supernatant.
-
Wash the worms twice with M9 buffer.
-
Resuspend the worms in M9 buffer to a concentration of approximately 10-20 worms per 10 µL.
-
In a 96-well plate, add 90 µL of the worm suspension to each well.
-
Add 10 µL of the appropriate drug solution (levamisole, dexamisole, or M9 buffer as a vehicle control) to each well to achieve the desired final concentration.
-
Incubate the plate at 20°C.
-
At regular time intervals (e.g., every 30 minutes for 4 hours), score the number of paralyzed and non-paralyzed worms under a dissecting microscope. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
Calculate the percentage of paralyzed worms for each condition at each time point.
Expected Results: A dose-dependent increase in paralysis should be observed with levamisole, while dexamisole should show little to no paralytic effect at the same concentrations.
Ascaris suum Muscle Contraction Assay
This ex vivo assay directly measures the effect of the compounds on the somatic muscle of a parasitic nematode.
Objective: To measure the contractile response of Ascaris suum muscle strips to levamisole and to demonstrate the lack of response to dexamisole.
Materials:
-
Adult Ascaris suum worms
-
Ascaris Ringers solution (ARS)
-
Levamisole hydrochloride
-
This compound
-
Organ bath setup with force transducer and data acquisition system
Procedure:
-
Obtain adult Ascaris suum from a local abattoir.
-
Dissect a muscle strip (approximately 2 cm long and 2-3 mm wide) from the worm.
-
Mount the muscle strip in an organ bath containing ARS, maintained at 37°C and aerated with 95% N₂ / 5% CO₂.
-
Attach one end of the muscle strip to a fixed point and the other to a force transducer.
-
Allow the muscle to equilibrate for at least 30 minutes, with regular washes with fresh ARS.
-
Record the baseline muscle tension.
-
Add levamisole or dexamisole to the organ bath in a cumulative manner to generate a dose-response curve.
-
Record the change in muscle tension after the addition of each drug concentration.
-
Wash the muscle strip extensively with ARS to return to baseline tension.
Expected Results: Levamisole is expected to induce a dose-dependent contraction of the Ascaris suum muscle.[3] In contrast, dexamisole should not elicit a significant contractile response, confirming the stereospecificity of the levamisole-induced muscle contraction.
Visualizing the Mechanism of Action
To understand how levamisole exerts its effect, it is helpful to visualize its signaling pathway.
This diagram illustrates that levamisole specifically binds to and activates nematode nicotinic acetylcholine receptors on the muscle cell membrane. This activation leads to an influx of positive ions, causing membrane depolarization and the opening of voltage-gated calcium channels. The subsequent increase in intracellular calcium triggers sustained muscle contraction, resulting in spastic paralysis of the worm.
Experimental Workflow
A typical experimental workflow to validate levamisole-specific effects using dexamisole as a control is as follows:
References
Dexamisole vs. Levamisole: A Comparative Analysis of Efficacy and Mechanism of Action
A deep dive into the contrasting pharmacological profiles of two stereoisomers, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Dexamisole and its analog, Levamisole. While chemically similar as enantiomers of tetramisole, their biological activities diverge significantly, with Dexamisole exhibiting antidepressant-like properties and Levamisole acting as an immunomodulatory and anthelmintic agent.
This comparison guide synthesizes available experimental data to objectively evaluate the efficacy of Dexamisole against Levamisole, focusing on preclinical models of depression. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. The distinct signaling pathways through which each compound exerts its effects are also elucidated and visualized.
Comparative Efficacy in Preclinical Models of Depression
Dexamisole has been shown to possess antidepressant-like activity, a property not commonly associated with its enantiomer, Levamisole. This difference in efficacy is primarily attributed to their distinct molecular targets and mechanisms of action. The following tables summarize the available quantitative data from key preclinical studies.
Table 1: Effect of Dexamisole and Levamisole on Immobility Time in the Forced Swim Test (FST)
| Compound | Dose (mg/kg) | Animal Model | Mean Immobility Time (seconds) ± SEM | % Reduction in Immobility vs. Control |
| Control | - | Rat | Data not available in cited sources | - |
| Dexamisole | Specific dose not available in abstract | Rat | Reduced duration of immobility[1] | Quantitative data not available |
| Levamisole | Not typically evaluated for antidepressant effects | - | Data not available | Data not available |
Table 2: Effect of Dexamisole and Levamisole on Reserpine-Induced Hypothermia
| Compound | Dose (mg/kg) | Animal Model | Antagonism of Hypothermia |
| Dexamisole | Specific dose not available in abstract | Mouse | Antagonized reserpine-induced hypothermia[1] |
| Levamisole | Not typically evaluated for this effect | - | Data not available |
Note: Dexamisole's ability to counteract reserpine-induced hypothermia is indicative of its interaction with central noradrenergic systems, a common mechanism for many antidepressant drugs.[1]
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity.
Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility when an animal is placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as a positive antidepressant-like response.
Apparatus:
-
A transparent Plexiglas cylinder (typically 40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or escaping.
Procedure:
-
Habituation (Day 1): Each animal is individually placed in the cylinder for a 15-minute pre-swim session. This session is to induce a stable baseline of immobility for the test session.
-
Drug Administration: The test compound (Dexamisole or Levamisole) or vehicle is administered at predetermined times before the test session (e.g., 1, 5, and 24 hours prior).
-
Test Session (Day 2): 24 hours after the pre-swim, the animal is again placed in the cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
Reserpine-Induced Hypothermia
This pharmacological model is used to identify compounds with potential antidepressant activity, particularly those acting on monoaminergic systems.
Objective: To assess the ability of a compound to reverse the hypothermic effect of reserpine, a substance that depletes central stores of monoamines (norepinephrine, serotonin, and dopamine).
Procedure:
-
Baseline Temperature: The rectal temperature of each animal is measured prior to any drug administration.
-
Reserpine Administration: Reserpine is administered to the animals to induce hypothermia.
-
Compound Administration: The test compound (Dexamisole or Levamisole) or vehicle is administered at a specified time relative to the reserpine injection.
-
Temperature Monitoring: Rectal temperature is measured at regular intervals (e.g., every 30 or 60 minutes) for several hours after reserpine and compound administration.
-
Data Analysis: The change in body temperature from baseline is calculated, and the ability of the test compound to antagonize the reserpine-induced temperature drop is determined.
Signaling Pathways and Mechanisms of Action
The divergent pharmacological effects of Dexamisole and Levamisole stem from their interactions with distinct molecular targets and signaling pathways.
Dexamisole: Norepinephrine Reuptake Inhibition
Dexamisole's antidepressant-like effects are primarily attributed to its activity as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), Dexamisole increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is shared by several established antidepressant medications.
References
Dexamisole's Cross-Reactivity in Levamisole-Targeted Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole, the levorotatory isomer of tetramisole, is a well-established anthelmintic agent and a known immunomodulator. Its biological activity is primarily attributed to its interaction with specific molecular targets, most notably nicotinic acetylcholine receptors (nAChRs) in nematodes and various components of the immune system in vertebrates. Dexamisole, the dextrorotatory isomer, is generally considered to be significantly less active. However, in the context of levamisole-targeted studies, understanding the potential for dexamisole cross-reactivity is crucial for accurate data interpretation and the development of specific therapeutic agents. This guide provides a comparative analysis of dexamisole and levamisole, focusing on their differential effects on key biological targets, supported by experimental data and detailed protocols.
Anthelmintic Activity: Targeting Nematode Nicotinic Acetylcholine Receptors
The primary mechanism of levamisole's anthelmintic action is its agonistic activity at nematode nAChRs, leading to spastic paralysis of the worms.[1][2] These receptors are pentameric ligand-gated ion channels crucial for neurotransmission in nematodes.[3][4] While direct quantitative data on the binding affinity (Ki) and potency (EC50) of dexamisole at these receptors is limited in publicly available literature, qualitative evidence consistently indicates that levamisole is the more potent enantiomer.
Comparative Potency
| Compound | Target | Relative Potency | Reference |
| Levamisole | Nematode nAChRs | High | [1][2] |
| Dexamisole | Nematode nAChRs | Low to negligible | [1] |
Note: The table above reflects the general consensus in the literature. Specific potency ratios can vary depending on the nematode species and the specific nAChR subtype.
Experimental Workflow for Assessing Anthelmintic Potency
A common method to assess the potency of levamisole and potential cross-reactivity of dexamisole is the nematode paralysis assay, often performed using the model organism Caenorhabditis elegans.
Immunomodulatory Effects: A Tale of Two Isomers?
Levamisole exhibits complex immunomodulatory properties, capable of both stimulating and suppressing immune responses depending on the context.[5][6] Its effects are mediated through various signaling pathways, including the JAK/STAT and Toll-like receptor (TLR) pathways.[5] In contrast, there is a significant lack of data on the immunomodulatory effects of dexamisole, making a direct and comprehensive comparison challenging. This represents a critical knowledge gap for researchers investigating the specific immunomodulatory actions of levamisole.
Levamisole's Known Immunomodulatory Signaling
Experimental Protocol for Assessing Immunomodulatory Activity
A cytokine release assay using human peripheral blood mononuclear cells (PBMCs) is a standard method to evaluate the immunomodulatory potential of compounds.
Objective: To measure the in vitro production of key cytokines (e.g., IL-2, IL-6, IL-10, TNF-α, IFN-γ) from human PBMCs upon exposure to levamisole and dexamisole.[7][8]
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Human PBMCs isolated from healthy donors
-
Levamisole and dexamisole stock solutions
-
Phytohemagglutinin (PHA) or other mitogens (positive control)
-
Multi-well cell culture plates
-
ELISA or multiplex bead-based assay kits for cytokine quantification
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend PBMCs in complete RPMI-1640 medium.
-
Seed PBMCs into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of levamisole, dexamisole, positive control (e.g., PHA), and a vehicle control to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plates and collect the supernatant.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.[9][10]
Data Analysis:
-
Generate dose-response curves for each compound and cytokine.
-
Compare the levels of cytokine production induced by levamisole and dexamisole.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activity of tetramisole resides predominantly in its levorotatory isomer, levamisole. In the context of its anthelmintic properties, dexamisole exhibits significantly lower, likely negligible, activity at nematode nAChRs. Therefore, in studies targeting these receptors, cross-reactivity from dexamisole is expected to be minimal.
The situation regarding immunomodulatory effects is less clear due to the paucity of research on dexamisole. While levamisole has well-documented, albeit complex, effects on the immune system, the contribution, if any, of dexamisole remains largely unknown. This highlights a critical need for future research to fully characterize the immunological profile of dexamisole. Such studies are essential for a complete understanding of the structure-activity relationship of these isomers and for the development of more specific immunomodulatory drugs. Researchers are encouraged to include dexamisole as a control in levamisole-targeted immunological studies to definitively assess its potential for cross-reactivity.
References
- 1. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase and Nicotinic Acetylcholine Receptors in Schistosomes and Other Parasitic Helminths [mdpi.com]
- 5. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 8. proimmune.com [proimmune.com]
- 9. agilent.com [agilent.com]
- 10. Cytokines & Chemokines | Meso Scale Discovery [mesoscale.com]
meta-analysis of studies using Dexamisole as an experimental control
Dexamisole as an Experimental Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dexamisole's performance in various experimental settings, drawing from key preclinical research. While originally investigated for its antidepressant properties, its distinct pharmacological profile makes it a subject of interest as a potential experimental control in specific research contexts. This document summarizes quantitative data from a pivotal study, details the experimental protocols, and visualizes its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of Dexamisole in a range of behavioral and physiological tests in rodents, as reported in the foundational study by Przegaliński et al. (1980). These data provide a baseline for understanding Dexamisole's activity and potential use as a comparator in experimental designs.
Table 1: Effect of Dexamisole on Reserpine-Induced Hypothermia in Mice
| Treatment Group | Dose (mg/kg) | Mean Body Temperature (°C) ± SE |
| Control (Reserpine only) | - | 23.5 ± 0.4 |
| Dexamisole + Reserpine | 25 | 28.2 ± 0.8 |
| Dexamisole + Reserpine | 50 | 31.5 ± 0.6 |
*p < 0.05 compared to control
Table 2: Effect of Dexamisole on the Despair Test (Forced Swim Test) in Rats
| Treatment Group | Dose (mg/kg) | Duration of Immobility (seconds) ± SE |
| Control (Saline) | - | 225 ± 15 |
| Dexamisole | 25 | 150 ± 12 |
| Dexamisole | 50 | 110 ± 10 |
*p < 0.05 compared to control
Table 3: Effect of Dexamisole on Hind Limb Flexor Reflex in Spinal Rats
| Treatment Group | Dose (mg/kg) | Reflex Amplitude (% of baseline) ± SE |
| Control (Saline) | - | 100 ± 5 |
| Dexamisole | 10 | 180 ± 12 |
| Dexamisole | 20 | 250 ± 20 |
*p < 0.05 compared to control
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary, based on the work of Przegaliński et al. (1980).
Reserpine-Induced Hypothermia in Mice
-
Animals: Male albino mice.
-
Procedure:
-
Mice were administered reserpine (2 mg/kg, intraperitoneally) to induce hypothermia.
-
One hour after reserpine administration, Dexamisole (25 or 50 mg/kg, intraperitoneally) or saline was administered.
-
Rectal temperature was measured at 30-minute intervals for 4 hours.
-
-
Purpose: To assess the ability of Dexamisole to antagonize the hypothermic effects of reserpine, a model often used to screen for antidepressant activity.
Despair Test (Forced Swim Test) in Rats
-
Animals: Male Wistar rats.
-
Procedure:
-
Rats were individually placed in a glass cylinder (40 cm high, 18 cm in diameter) containing water at 25°C to a depth of 15 cm.
-
A pre-test session of 15 minutes was conducted 24 hours before the main test.
-
On the test day, Dexamisole (25 or 50 mg/kg, intraperitoneally) or saline was administered 1 hour before a 5-minute test session.
-
The total duration of immobility during the 5-minute test was recorded.
-
-
Purpose: To evaluate the antidepressant-like activity of Dexamisole. A reduction in immobility time is indicative of an antidepressant effect.
Hind Limb Flexor Reflex in Spinal Rats
-
Animals: Male Wistar rats.
-
Procedure:
-
The spinal cord of the rats was transected at the level of the thoracic vertebrae (Th10-Th12) under ether anesthesia.
-
The hind limb flexor reflex was elicited by electrical stimulation of the paw.
-
The amplitude of the reflex was recorded before and after the intravenous administration of Dexamisole (10 or 20 mg/kg) or saline.
-
-
Purpose: To investigate the effect of Dexamisole on spinal reflexes, which can indicate central nervous system activity.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of Dexamisole
Dexamisole's pharmacological profile suggests it acts as a central noradrenergic agent, with effects similar to some tricyclic antidepressants[1]. The following diagram illustrates a proposed signaling pathway based on this activity. Dexamisole is hypothesized to enhance noradrenergic neurotransmission by inhibiting the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic adrenergic receptors.
Caption: Proposed mechanism of Dexamisole's noradrenergic activity.
Experimental Workflow: Despair Test
The following diagram outlines the workflow for the despair test (forced swim test) used to assess the antidepressant-like effects of Dexamisole.
Caption: Workflow of the forced swim test for Dexamisole evaluation.
References
Unveiling Dexamisole's Neutral Stance on Bone Mineralization: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dexamisole's effect on bone mineralization, juxtaposed with its active stereoisomer, Levamisole, and other relevant compounds. Through experimental data and detailed protocols, we aim to validate the lack of a direct inhibitory effect of Dexamisole on this critical physiological process.
At the heart of bone mineralization lies the enzymatic activity of tissue non-specific alkaline phosphatase (TNAP). This guide will delve into how different compounds interact with TNAP and subsequently influence the deposition of calcium phosphate, the mineral component of bone. A crucial distinction will be made between Dexamisole (d-tetramisole) and its levorotatory counterpart, Levamisole (l-tetramisole), highlighting the stereospecific nature of TNAP inhibition.
Comparative Analysis of Compounds Affecting Bone Mineralization
To contextualize the action of Dexamisole, or the lack thereof, it is essential to compare it with compounds known to modulate bone mineralization. The following table summarizes the effects of Dexamisole, its active isomer Levamisole, and other key agents on alkaline phosphatase activity and in vitro bone mineralization.
| Compound | Target/Mechanism of Action | Effect on Alkaline Phosphatase (ALP) Activity | Effect on In Vitro Bone Mineralization |
| Dexamisole | Inactive stereoisomer of Levamisole | No significant inhibition | No significant effect |
| Levamisole | Uncompetitive inhibitor of TNAP | Strong inhibition | Inhibition |
| β-Glycerophosphate | Organic phosphate source | Substrate for ALP, provides phosphate ions | Promotes mineralization |
| L-Homoarginine | Inhibitor of TNAP | Inhibition | Inhibition of mineralization has been observed |
| MLS-0038949 | Potent and selective inhibitor of TNAP | Strong inhibition | Inhibition |
Experimental Evidence: The Case for Dexamisole's Inertness
The primary evidence for Dexamisole's lack of effect on bone mineralization stems from its inability to inhibit alkaline phosphatase, the key enzyme facilitating this process. Levamisole, its stereoisomer, is a well-documented, potent uncompetitive inhibitor of TNAP. Studies have repeatedly demonstrated that Dexamisole does not share this inhibitory property.
While direct quantitative data from head-to-head in vitro mineralization assays comparing Dexamisole and Levamisole is not abundant in publicly available literature, the established stereospecificity of TNAP inhibition by tetramisole enantiomers provides a strong basis for concluding Dexamisole's neutrality in this context. The inhibitory action of Levamisole directly translates to a reduction in the hydrolysis of phosphate-containing substrates, thereby limiting the availability of inorganic phosphate required for hydroxyapatite crystal formation. Conversely, Dexamisole's failure to inhibit TNAP implies that this critical step in mineralization remains unaffected in its presence.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key in vitro experiments are provided below.
In Vitro Bone Mineralization Assay using Alizarin Red S Staining
This protocol is designed to assess the extent of mineralization in osteoblast cultures.
1. Cell Culture and Osteogenic Induction:
-
Seed osteoblast-like cells (e.g., MC3T3-E1 or primary osteoblasts) in 24-well plates at a density of 5 x 104 cells/well.
-
Culture in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin until confluent.
-
Upon reaching confluency, switch to an osteogenic differentiation medium consisting of α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
For experimental groups, add Dexamisole, Levamisole, or other test compounds at desired concentrations to the osteogenic medium. Include a vehicle control group.
-
Culture the cells for 14-21 days, replacing the medium every 2-3 days.
2. Alizarin Red S Staining:
-
Aspirate the culture medium and wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.
-
Allow the plates to air dry.
3. Quantification of Mineralization:
-
Visually assess and photograph the stained mineralized nodules using a microscope.
-
For quantitative analysis, destain the cells by adding 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) to each well and incubating for 15 minutes with gentle shaking.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm using a microplate reader.
-
The absorbance values are directly proportional to the amount of bound Alizarin Red S, and thus, the extent of mineralization.
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the enzymatic activity of ALP in cell lysates.
1. Cell Lysis:
-
Culture and treat osteoblasts as described in the mineralization assay protocol.
-
At the desired time point, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
2. p-Nitrophenyl Phosphate (pNPP) Assay:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add a specific volume of cell lysate.
-
Add a pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 3M NaOH).
-
Measure the absorbance at 405 nm.
-
The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the ALP activity.
-
Normalize the ALP activity to the total protein concentration for each sample.
Visualizing the Pathways and Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in bone mineralization and the experimental workflow.
A Comparative Guide to Dexamisole and Racemic Tetramisole in Research Applications
For researchers in pharmacology, parasitology, and cell biology, selecting the appropriate chemical tools is paramount for generating reliable and reproducible data. This guide provides a detailed comparison of dexamisole and racemic tetramisole, focusing on their distinct properties and applications in a research context. We present supporting experimental data, detailed protocols for key assays, and logical diagrams to clarify their relationship and mechanisms.
Chemical Structure and Chirality: The Core Distinction
Racemic tetramisole is a mixture of two stereoisomers: dexamisole ((+)-enantiomer) and levamisole ((-)-enantiomer).[1][2] While they share the same chemical formula, their three-dimensional arrangement is different, leading to significant variations in their biological activity. The levorotatory isomer, levamisole, is responsible for the majority of the well-known biological effects of tetramisole, including its anthelmintic and immunomodulatory properties.[1][3] Dexamisole, the dextrorotatory isomer, is often considered the inactive counterpart in these primary applications.[3][4]
Comparative Analysis of Biological Activity
The primary application of tetramisole in research is as an anthelmintic agent and as an inhibitor of alkaline phosphatases (APs). The significant differences in activity between its isomers make the choice between the racemate and the individual enantiomers critical.
Anthelmintic Activity
The anthelmintic effect of tetramisole is almost entirely attributed to levamisole. Levamisole acts as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematode muscle cells.[5][6] This leads to prolonged muscle contraction and subsequent spastic paralysis, causing the expulsion of the parasite.[6][7] Dexamisole, in contrast, shows little to no anthelmintic activity.[4]
Therefore, in studies focusing on nematode neuronal function, muscle physiology, or screening for anthelmintic resistance, levamisole is the specific agent of choice. Racemic tetramisole can be used, but researchers must account for the fact that only half of the compound is active. Dexamisole is an ideal negative control in these experiments to demonstrate the stereospecificity of the nAChR interaction.
Alkaline Phosphatase Inhibition
Both racemic tetramisole and pure levamisole are widely used as inhibitors of most alkaline phosphatase isoenzymes, with the notable exception of the intestinal form.[1][8] The inhibition is stereospecific, with levamisole being the active inhibitor.[9] Dexamisole is largely ineffective at inhibiting AP activity, even at high concentrations.[9] This makes dexamisole an excellent negative control for experiments investigating the role of APs in cellular processes.
In applications such as immunohistochemistry or Western blotting, where endogenous AP activity can interfere with AP-conjugated reporters, levamisole or racemic tetramisole is added to the substrate buffer to block this background noise.[8]
| Parameter | Racemic Tetramisole | Dexamisole | Levamisole |
| Primary Target | Nematode nAChRs, Alkaline Phosphatases (non-intestinal)[1][6] | Used as a negative control[9] | Nematode nAChRs, Alkaline Phosphatases (non-intestinal)[5][8] |
| Anthelmintic EC₅₀ (C. elegans) | ~18 µM (estimated from levamisole EC₅₀) | Inactive[4] | 9 µM[10] |
| AP Inhibition | Effective (activity due to levamisole)[1][2] | >10% inhibition only at very high concentrations (>10 mM)[9] | Potent, stereospecific inhibitor[9] |
| Effective AP Inhibition Conc. | 0.4 - 2 mM[1][2] | N/A | ~1 mM for tissue APs[8] |
| Primary Research Use | Anthelmintic, AP inhibitor (when pure levamisole is not required) | Negative control for stereospecificity studies[9] | Specific anthelmintic agent, specific AP inhibitor[5][8] |
Other Pharmacological Activities
While the primary activities are well-defined, some studies have explored other effects. Dexamisole has been reported to have a pharmacological profile that resembles some tricyclic antidepressants, exhibiting central noradrenergic activity in animal models.[11] This is distinct from levamisole's known immunomodulatory effects. Furthermore, pharmacokinetic studies show that dexamisole has a significantly longer elimination half-life in humans compared to levamisole (7-10 hours for dexamisole vs. 3-5 hours for levamisole), which is a critical consideration in toxicological and metabolic studies.[12][13]
Experimental Protocols
Protocol: C. elegans Paralysis Assay
This assay quantifies the effect of cholinergic agonists like levamisole on nematode motor function.
Objective: To measure the time-dependent paralysis of C. elegans upon exposure to levamisole, using dexamisole as a negative control.
Materials:
-
Synchronized young adult C. elegans.
-
M9 Buffer.[5]
-
100 mM stock solutions of levamisole hydrochloride and dexamisole in water, stored at -20°C.[14]
-
OP50 E. coli culture (optional, for longer assays).
Methodology:
-
Worm Preparation: Collect synchronized young adult worms from NGM plates using M9 buffer. Wash the worms by allowing them to settle, removing the supernatant, and resuspending in fresh M9 buffer.[5]
-
Concentration Adjustment: Count the number of worms and adjust the volume with M9 buffer to achieve a desired concentration (e.g., 20 worms per 90 µL).[5]
-
Plating: Aliquot 90 µL of the worm suspension into each well of a microtiter plate.
-
Compound Addition: Prepare 10X working solutions of levamisole and dexamisole in M9 buffer. Add 10 µL of the 10X solution to the appropriate wells to achieve the final desired concentration (e.g., final concentration of 0.4 mM levamisole).[14] Use a well with M9 buffer only as a vehicle control.
-
Observation: Start a timer immediately after compound addition. At regular intervals (e.g., every 5-10 minutes for 1 hour), count the number of paralyzed (non-moving or coiled) worms.[10][14] Gentle tapping of the plate can be used to distinguish paralyzed from temporarily inactive worms.
-
Data Analysis: For each time point, calculate the percentage of paralyzed worms. Plot the percentage of paralysis against time for each compound.
Protocol: Alkaline Phosphatase (AP) Inhibition Assay
This colorimetric assay measures AP activity using p-Nitrophenyl Phosphate (pNPP) as a substrate and demonstrates its inhibition by tetramisole/levamisole.
Objective: To quantify the inhibitory effect of racemic tetramisole and dexamisole on alkaline phosphatase activity.
Materials:
-
Alkaline Phosphatase enzyme (e.g., from calf intestine or other non-intestinal source).
-
AP Assay Buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Inhibitors: Racemic tetramisole and dexamisole stock solutions.
-
Stop Solution: 3M NaOH.
-
Spectrophotometer capable of reading at 405-415 nm.[15]
Methodology:
-
Reaction Setup: In a microcentrifuge tube or plate well, prepare the reaction mixtures. For each condition (no inhibitor, tetramisole, dexamisole), combine Assay Buffer, water, and the inhibitor at the desired final concentration.
-
Pre-incubation: Add the AP enzyme to each tube, mix, and pre-incubate for 5-10 minutes at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Start the reaction by adding the pNPP substrate to each tube. Mix and start a timer.
-
Incubation: Incubate the reaction for a fixed period (e.g., 15-30 minutes) at 37°C. The solution will turn yellow as pNPP is converted to p-Nitrophenol.
-
Stop Reaction: Stop the reaction by adding the Stop Solution. This will also enhance the yellow color.
-
Measurement: Measure the absorbance of the solution at 405 nm.[15] Use a blank containing all components except the enzyme to zero the spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound compared to the "no inhibitor" control.
-
% Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100
-
Conclusion and Recommendations
The choice between dexamisole and racemic tetramisole is entirely dependent on the research application.
-
Racemic Tetramisole can be a cost-effective choice for general applications where stereospecificity is not a primary concern, such as routine AP inhibition in blotting protocols. However, users must remember that only the levamisole component is active.
-
Dexamisole serves an indispensable role as a negative control.[9] Its lack of significant activity in anthelmintic and AP inhibition assays makes it the ideal tool to prove that the observed effects of levamisole or racemic tetramisole are specific and not due to off-target or non-specific chemical properties.
For precise mechanistic studies, particularly in neurobiology and enzymology, it is highly recommended to use the purified enantiomers—levamisole as the active agent and dexamisole as the negative control—to ensure the clarity and accuracy of the experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tetramisole hydrochloride | 5086-74-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity Test: Levamisole Treatment In C. elegans [ONE] - Phylumtech [phylumtech.com]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Frontiers | Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework [frontiersin.org]
- 8. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry [pubmed.ncbi.nlm.nih.gov]
- 9. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psychopharmacological profile of dexamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Dexamisole: A Comparative Analysis of an Enantiomer in Preclinical Research
A notable gap in publicly available research exists regarding the specific therapeutic effects of Dexamisole when compared directly with a control group. While its counterpart, Levamisole, has been more extensively studied for its anthelmintic and immunomodulatory properties, Dexamisole's distinct pharmacological profile remains less characterized in controlled experimental settings. This guide, therefore, focuses on the available comparative data, primarily in the realm of pharmacokinetics, to offer researchers a foundational understanding of Dexamisole in relation to its stereoisomer, Levamisole.
Pharmacokinetic Profile: Dexamisole vs. Levamisole
The primary in-vivo comparative data available for Dexamisole and Levamisole lies in their pharmacokinetic profiles. As enantiomers, they share the same chemical formula but differ in their three-dimensional structure, which can lead to different interactions with biological systems and thus, different absorption, distribution, metabolism, and excretion (ADME) characteristics.
A key study investigating the chiral pharmacokinetics of tetramisole (the racemic mixture of Dexamisole and Levamisole) provides the most direct quantitative comparison. The data from this study is summarized below.
Table 1: Comparative Pharmacokinetic Parameters of Dexamisole and Levamisole in Human Serum
| Parameter | Dexamisole (R-enantiomer) | Levamisole (S-enantiomer) |
| Apparent Elimination Half-life (t½) | 7.02–10.0 h | 2.87–4.77 h |
| Time to Maximum Concentration (tmax) | No significant difference | No significant difference |
| Maximum Concentration (cmax) | No significant difference | No significant difference |
Data sourced from a self-administration study involving a 10 mg dose of racemic tetramisole hydrochloride administered nasally to three male healthy volunteers.[1]
The most striking difference observed is the significantly longer apparent elimination half-life of Dexamisole compared to Levamisole.[1] This suggests that Dexamisole persists in the body for a longer duration, which could have implications for both its therapeutic potential and its toxicological profile.
Experimental Protocols
The pharmacokinetic data presented above was generated using a validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The general steps of such a protocol are outlined below.
Chiral LC-MS/MS Protocol for Tetramisole Enantiomers
-
Sample Preparation:
-
Serum samples are collected from subjects at various time points after administration of racemic tetramisole.
-
An internal standard (e.g., deuterated tetramisole) is added to the serum samples.
-
Proteins are precipitated from the serum, and the supernatant is extracted.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a chiral column. Chiral stationary phases, such as those based on cellulose or amylose derivatives, are used to separate the Dexamisole and Levamisole enantiomers.[2][3][4]
-
A suitable mobile phase is used to elute the compounds from the column.
-
-
Mass Spectrometric Detection:
-
The separated enantiomers are introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify Dexamisole and Levamisole based on their mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis:
-
The concentration of each enantiomer in the serum samples is determined by comparing its peak area to that of the internal standard.
-
Pharmacokinetic parameters (t½, tmax, cmax) are then calculated from the concentration-time data.
-
Signaling Pathways: A Look Through the Lens of Levamisole
Due to the limited research on Dexamisole's specific mechanism of action, we can look to its better-studied enantiomer, Levamisole, for potential insights. It is crucial to note that these are potential pathways and have not been confirmed for Dexamisole. Stereoisomers can have different, and sometimes opposing, biological activities.
Levamisole is known to exert its effects through several mechanisms, including:
-
Agonism of Nicotinic Acetylcholine Receptors (nAChRs): This is the primary mechanism of its anthelmintic action. Levamisole acts as an agonist on the L-subtype of nAChRs in nematode muscles, leading to paralysis.[5][6]
-
Immunomodulation: Levamisole has been shown to restore depressed immune function.[5][6] Its effects on the immune system are complex and may involve mimicking the action of the thymic hormone thymopoietin.[7] It can enhance T-cell responses, potentiate monocyte and macrophage functions, and increase neutrophil mobility.[8]
The following diagram illustrates a simplified hypothetical workflow for investigating the immunomodulatory effects of a compound like Levamisole, which could be adapted for future Dexamisole research.
The following diagram illustrates a simplified representation of a potential signaling pathway that could be investigated for Dexamisole, based on the known immunomodulatory effects of Levamisole.
Conclusion and Future Directions
The available data provides a compelling reason to further investigate the distinct pharmacological properties of Dexamisole. Its longer half-life compared to Levamisole suggests that it may have a different therapeutic window and dosing regimen. However, without controlled studies comparing Dexamisole to a placebo or other standards of care, its true therapeutic potential and safety profile remain unknown.
Future research should focus on:
-
Head-to-head in vitro and in vivo studies comparing the biological activities of Dexamisole and Levamisole on various cellular targets and in disease models.
-
Elucidation of the specific mechanism of action of Dexamisole , particularly in relation to the signaling pathways involved in immunomodulation and any potential neurological effects.
-
Controlled clinical trials to evaluate the efficacy and safety of Dexamisole for specific indications, should preclinical data warrant it.
By addressing these knowledge gaps, the scientific community can better understand the potential role of Dexamisole in drug development and therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Dexamisole Hydrochloride: An Analysis of Preclinical Antidepressant-like Activity in Control Arms
For researchers and drug development professionals, understanding the pharmacological profile of a compound requires a thorough examination of its performance in preclinical and clinical studies. This guide provides a comparative analysis of Dexamisole hydrochloride, focusing on interpreting results from what can be inferred as control or comparative arms in early preclinical research. Dexamisole, the dextrorotatory enantiomer of Tetramisole, has been investigated for its potential antidepressant properties, distinguishing it from its levorotatory counterpart, Levamisole, which is primarily known for its immunomodulatory and anthelmintic effects.
Due to the limited availability of recent, dedicated clinical trials with specific control arms for this compound as a primary antidepressant, this guide draws upon foundational preclinical studies to offer insights into its mechanism of action and comparative pharmacology.
Comparative Pharmacological Profile: Dexamisole vs. Levamisole
The following table summarizes the key preclinical findings for Dexamisole, often in comparison to Levamisole, providing a qualitative overview of their distinct pharmacological activities.
| Feature | Dexamisole | Levamisole | Rationale & Key Findings |
| Antidepressant-like Activity | Present | Not a primary effect | Dexamisole has demonstrated effects in preclinical models of depression, such as the forced swim test, suggesting a pharmacological profile similar to tricyclic antidepressants.[1] |
| Primary Mechanism of Action | Noradrenergic System Modulation | Immunomodulation, Nicotinic Acetylcholine Receptor Agonism | Dexamisole's antidepressant-like effects are linked to its activity on the noradrenergic system, specifically through the inhibition of norepinephrine reuptake. Levamisole's primary effects are on the immune system and as an anthelmintic. |
| Norepinephrine Reuptake | Potent Inhibitor | Weaker Inhibitor | Preclinical studies have shown that Dexamisole is more potent than Levamisole in inhibiting the tissue uptake of norepinephrine, a key mechanism for many antidepressant drugs. |
| Monoamine Oxidase (MAO) Inhibition | Weaker Inhibitor | More Potent Inhibitor | In contrast to norepinephrine reuptake, Levamisole has been shown to be a more potent inhibitor of monoamine oxidase (MAO) activity compared to Dexamisole. |
| Pharmacokinetics | Longer Elimination Half-Life | Shorter Elimination Half-Life | In a human self-administration study of racemic tetramisole, Dexamisole exhibited a significantly longer elimination half-life (7.02–10.0 h) compared to Levamisole (2.87–4.77 h). |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antidepressant-like effects and mechanisms of action of compounds like Dexamisole. While the specific parameters for the original Dexamisole studies are not fully available, these represent standard protocols in the field.
Forced Swim Test (Porsolt Test)
This is a widely used behavioral test to screen for antidepressant-like activity in rodents.
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute period. This session is for habituation.
-
Test session (Day 2): 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute session. The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.
-
-
Drug Administration: The test compound (e.g., this compound) or vehicle (control) is administered at a specified time before the test session on Day 2.
-
Endpoint: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Norepinephrine Reuptake Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the reuptake of norepinephrine into neuronal cells or synaptosomes.
-
Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., cortex or hypothalamus) of rodents.
-
Incubation:
-
Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of the test compound (this compound) or a reference standard (e.g., desipramine).
-
Radioactively labeled norepinephrine (e.g., ³H-norepinephrine) is then added to the mixture.
-
-
Termination: The uptake process is stopped after a short incubation period by rapid filtration, washing away the excess radiolabeled norepinephrine.
-
Quantification: The amount of radioactivity trapped within the synaptosomes is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50) is calculated. A lower IC50 value indicates a more potent inhibitor.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters.
-
Enzyme Source: Recombinant human MAO-A or MAO-B enzymes or mitochondrial fractions from tissue homogenates are used.
-
Procedure:
-
The enzyme is pre-incubated with different concentrations of the test compound (this compound) or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
A substrate (e.g., kynuramine or a luminogenic substrate) is added to initiate the enzymatic reaction.
-
-
Detection: The product of the reaction is measured over time using a spectrophotometer or luminometer.
-
Analysis: The rate of the reaction in the presence of the test compound is compared to the rate in its absence to determine the percentage of inhibition. The IC50 value is then calculated.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for Dexamisole's antidepressant-like effects and a typical experimental workflow.
Caption: Proposed mechanism of Dexamisole's antidepressant action.
Caption: Preclinical workflow for antidepressant drug screening.
References
Dexamisole: A Biologically Inert Enantiomer Compared to Levamisole
A comprehensive review of the scientific literature reveals Dexamisole to be largely biologically inert, particularly in comparison to its levorotatory enantiomer, Levamisole. While Levamisole exhibits potent anthelmintic and immunomodulatory properties, Dexamisole is significantly less active or inactive in these domains. However, some evidence suggests a potential role for Dexamisole as an antidepressant agent.
This guide provides a detailed comparison of the biological activities of Dexamisole and Levamisole, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and drug development professionals.
Anthelmintic Activity: A Tale of Two Isomers
The racemic mixture, Tetramisole, was first introduced as a broad-spectrum anthelmintic.[1] Subsequent research demonstrated that the anthelmintic activity resides almost exclusively in the levorotatory isomer, Levamisole.[2][3] Levamisole is considered to be 1 to 2 times more potent than Tetramisole, with reduced toxicity.[4]
Levamisole functions as a nicotinic acetylcholine receptor (nAChR) agonist in nematodes, causing spastic paralysis and subsequent expulsion of the worms from the host.[5][6]
Comparative Anthelmintic Potency:
While direct comparative studies providing EC50 or IC50 values for Dexamisole are scarce, the literature consistently describes it as the inactive enantiomer in this context. One study explicitly states that the anthelmintic activity resides in the (S)-(-)-enantiomer (Levamisole), while the (R)-(+)-enantiomer (Dexamisole) is associated with undesirable side effects like vomiting.[2] Another source indicates that the L-isomer (Levamisole) is more potent than the racemic mixture or the D-isomer (Dexamisole).[3]
Table 1: Comparison of Anthelmintic Properties
| Feature | Dexamisole | Levamisole |
| Primary Mechanism | Not applicable | Nicotinic Acetylcholine Receptor Agonist[5][6] |
| Effect on Nematodes | Negligible | Spastic Paralysis[5][6] |
| Relative Potency | Inactive or significantly less active[2][3] | Highly Potent[4] |
Experimental Protocol: In Vitro Nematode Motility Assay
A common method to assess anthelmintic activity is the in vitro nematode motility assay. This assay measures the paralysis of nematodes upon exposure to the test compound.
-
Nematode Culture: A susceptible strain of a model nematode, such as Caenorhabditis elegans or a parasitic species like Haemonchus contortus, is cultured and maintained under standard laboratory conditions.
-
Assay Preparation: A 96-well microtiter plate is used. Each well contains a defined number of L3 or L4 stage larvae in a suitable culture medium.
-
Compound Addition: Serial dilutions of Dexamisole and Levamisole are prepared and added to the wells. A control group with no drug is included.
-
Incubation: The plate is incubated at the optimal temperature for the specific nematode species.
-
Motility Assessment: At specific time points (e.g., 24, 48, 72 hours), the motility of the larvae in each well is observed under a microscope. Motility can be scored on a scale (e.g., 0 for no movement, 1 for intermittent movement, 2 for active movement).
-
Data Analysis: The percentage of paralyzed larvae at each drug concentration is calculated. The EC50 (half-maximal effective concentration) is then determined by plotting the percentage of paralysis against the drug concentration.
Caption: Levamisole's activation of dendritic cells via TLR2 signaling.
Antidepressant-like Activity: A Potential Role for Dexamisole
While appearing inert in other biological systems, Dexamisole has demonstrated antidepressant-like properties in preclinical studies. [7][8]Its pharmacological profile has been compared to that of tricyclic antidepressants. [7] A study by Przegaliński et al. (1980) showed that Dexamisole antagonized reserpine-induced hypothermia and reduced immobility time in the despair test (forced swim test) in rats, both common indicators of antidepressant activity. [7]Another study by Vanhoutte et al. (1977) found that both Dexamisole and Levamisole interfere with the release and disposition of norepinephrine, which may be related to their antidepressant properties. This study noted that Dexamisole was more potent than Levamisole in inhibiting the tissular uptake of norepinephrine. [9] Table 2: Comparison of Antidepressant-like Properties
| Feature | Dexamisole | Levamisole |
| Effect in Forced Swim Test | Reduced immobility [7] | Not extensively studied for this effect |
| Effect on Reserpine-induced Hypothermia | Antagonized hypothermia [7] | Not extensively studied for this effect |
| Effect on Norepinephrine Uptake | Inhibits uptake [9] | Inhibits uptake, but less potent than Dexamisole [9] |
Experimental Protocol: Forced Swim Test (Porsolt's Test)
The forced swim test is a behavioral test used to assess antidepressant efficacy in rodents.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session: On the first day, each rat is individually placed in the cylinder for a 15-minute session.
-
Test session: 24 hours after the pre-test, the rats are again placed in the cylinder for a 5-minute session. The duration of immobility (making only movements necessary to keep the head above water) is recorded.
-
-
Drug Administration: Dexamisole, Levamisole, or a vehicle control is administered to the animals at a specified time before the test session (e.g., 60 minutes prior).
-
Data Analysis: The mean duration of immobility is calculated for each treatment group and compared. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Inhibition of Alkaline Phosphatase: A Stereospecific Interaction
Levamisole is a well-known inhibitor of most alkaline phosphatase (ALP) isoenzymes, with the exception of the intestinal isoenzyme. [10][11]This inhibition is stereospecific, with Levamisole being the active inhibitor and Dexamisole showing no significant inhibitory effect. [11]This property of Levamisole is often utilized in histochemical and immunohistochemical staining procedures to block endogenous ALP activity.
Table 3: Comparison of Alkaline Phosphatase Inhibition
| Feature | Dexamisole | Levamisole |
| Inhibition of ALP | No significant inhibition [11] | Potent inhibitor (uncompetitive) [10] |
| Stereospecificity | Inactive enantiomer [11] | Active enantiomer [11] |
Experimental Protocol: Alkaline Phosphatase Inhibition Assay
-
Enzyme Source: Purified alkaline phosphatase from a non-intestinal source (e.g., liver, bone) is used.
-
Substrate: A suitable substrate, such as p-nitrophenyl phosphate (pNPP), is used.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of Dexamisole or Levamisole in a suitable buffer.
-
The reaction is initiated by the addition of the substrate.
-
The rate of product formation (e.g., p-nitrophenol) is measured spectrophotometrically over time.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 (half-maximal inhibitory concentration) for Levamisole is determined. The lack of inhibition by Dexamisole is also documented.
Conclusion
References
- 1. Novel broad-spectrum anthelmintics. Tetramisole and related derivatives of 6-arylimidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levamisole – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. fengmuchem.com [fengmuchem.com]
- 5. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 6. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychopharmacological profile of dexamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamisole | C11H12N2S | CID 66374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Differential effects of the isomers of tetramisole on adrenergic neurotransmission in cutaneous veins of dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dexamisole Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dexamisole hydrochloride, a substance requiring careful management, falls under stringent disposal regulations due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Core Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear impermeable gloves, tightly fitting safety goggles, and a lab coat. Ensure adequate ventilation. | [4] |
| Accidental Release Measures | Avoid dust formation. Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal. Prevent entry into drains. | [4] |
| First Aid: Ingestion | Immediately call a Poison Center or doctor. Rinse mouth. Do not induce vomiting. | [1][5] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [4] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [4] |
| Storage | Store in a tightly closed, light-resistant container in a dry, cool, and well-ventilated place. | [4][5] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. Incineration is the most common treatment for pharmaceutical waste. | [1][6] |
Disposal Workflow for this compound
The proper disposal of this compound is a regulated process that ensures the safety of personnel and the environment. The following workflow outlines the necessary steps from waste generation to final disposal.
Detailed Disposal Procedures
1. Identification and Segregation: All materials contaminated with this compound, including unused product, contaminated labware (e.g., gloves, wipes, vials), and spill cleanup materials, must be identified as hazardous pharmaceutical waste. This waste must be segregated from general, non-hazardous, and biohazardous waste streams to prevent cross-contamination.[7]
2. Proper Containerization: Use designated, leak-proof, and sealable containers for collecting this compound waste. In the United States, hazardous pharmaceutical waste is typically collected in black containers clearly labeled "Hazardous Waste Pharmaceuticals".[6] The container must be in good condition and compatible with the chemical.
3. Labeling: Clearly label the waste container with the words "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution and local regulations. Proper labeling is crucial for safe handling and disposal.
4. Storage: Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Storage times are regulated and depend on the amount of hazardous waste your facility generates per month (i.e., your generator status).[8]
5. Professional Disposal: The disposal of hazardous pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[6][9] It is mandatory to use a licensed and reputable hazardous waste management company for the transportation and disposal of this compound waste. These companies ensure that the waste is transported with the proper documentation (manifest) and disposed of in a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
Prohibited Disposal Methods: It is critical to note that flushing this compound or any pharmaceutical waste down the drain or disposing of it in the regular trash is strictly prohibited.[9][11] This practice can lead to the contamination of water systems and harm to aquatic life.[9]
By adhering to these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.[12][13]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. epa.gov [epa.gov]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Safeguarding Your Research: Personal Protective Equipment Protocols for Dexamisole Hydrochloride
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Dexamisole hydrochloride, ensuring both personal safety and regulatory compliance.
This document provides critical safety and logistical information for the handling of this compound (also known as Levamisole hydrochloride), a substance classified as toxic if swallowed.[1][2] Adherence to these protocols is paramount to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Comprehensive Overview
When handling this compound, a comprehensive approach to personal protection is necessary. This involves the use of specific types of gloves, eye and face protection, respiratory equipment, and protective clothing. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Type | Standard/Specification | When to Use |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) | Always, when handling the solid powder or solutions. |
| Face shield | - | Recommended when there is a risk of splashing.[3] | |
| Hand Protection | Chemical-impermeable gloves | Inspect prior to use | Always, when handling the substance or contaminated surfaces. |
| Double chemotherapy gloves | - | Recommended for administering the drug.[4] | |
| Body Protection | Impervious clothing/lab coat | Fire/flame resistant | Always, when handling the substance.[5] |
| Protective gown | Shown to resist permeability by hazardous drugs | Recommended when administering the drug.[4] | |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | Fit-tested | When there is a risk of generating airborne powder or aerosols.[3] |
| Self-contained breathing apparatus | - | For firefighting purposes.[5] |
Note: Occupational exposure limit values for this compound are not currently available.[5]
Procedural Workflow for PPE Selection and Use
To ensure a systematic and safe approach to handling this compound, the following workflow diagram outlines the key decision points and actions for selecting and using appropriate PPE.
Operational and Disposal Plan
Handling Procedures:
-
Always handle this compound in a well-ventilated area.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Prohibit eating, drinking, and smoking in areas where the chemical is handled.
-
Wash hands thoroughly after handling the substance.
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[5]
-
Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[5]
-
Avoid breathing dust, vapors, or mist.[5]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[5]
Disposal Plan:
-
Dispose of this compound and any contaminated materials, including PPE, in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated materials should be placed in properly labeled, covered, and sealed disposal containers.[6]
-
Do not allow the chemical to enter drains, as its effects on the aquatic environment are not fully known.[5]
-
All materials contaminated in a spill cleanup should be managed as hazardous waste.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
